molecular formula C35H48O11 B12405462 Inflexuside B

Inflexuside B

Cat. No.: B12405462
M. Wt: 644.7 g/mol
InChI Key: LJUJBIZHOUPFJG-WGJIMLTISA-N
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Description

Inflexuside B is a useful research compound. Its molecular formula is C35H48O11 and its molecular weight is 644.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H48O11

Molecular Weight

644.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[[(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-2,3,4,5,6,8,10,10a-octahydrophenanthren-4-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H48O11/c1-18(2)35(43)15-21-22(38)14-25-33(3,4)13-12-26(34(25,5)28(21)23(39)16-35)45-32-31(30(42)29(41)24(17-36)44-32)46-27(40)11-8-19-6-9-20(37)10-7-19/h6-11,18,23-26,29-32,36-37,39,41-43H,12-17H2,1-5H3/b11-8+/t23-,24-,25+,26+,29-,30+,31-,32+,34-,35-/m1/s1

InChI Key

LJUJBIZHOUPFJG-WGJIMLTISA-N

Isomeric SMILES

CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)C)O)O

Canonical SMILES

CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)C)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Inflexuside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Inflexuside B, an abietane diterpenoid isolated from the aerial parts of Isodon inflexus. This document details the experimental methodologies, presents a thorough analysis of the spectroscopic data, and visualizes the key logical steps in determining the molecule's complex architecture.

Isolation and Purification

The journey to elucidate the structure of this compound began with its isolation from the plant Isodon inflexus. The dried and powdered aerial parts of the plant were subjected to a systematic extraction and fractionation process to yield the pure compound.

Experimental Protocol:

A detailed workflow for the isolation and purification of this compound is outlined below. This multi-step process involves solvent extraction, followed by a series of chromatographic separations to isolate the compound of interest.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation Dried Plant Material Dried Plant Material Methanol Extraction Methanol Extraction Dried Plant Material->Methanol Extraction soaking Crude Extract Crude Extract Methanol Extraction->Crude Extract concentration Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc-H2O EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Aqueous Fraction Aqueous Fraction Solvent Partitioning->Aqueous Fraction Silica Gel Column Silica Gel Column EtOAc Fraction->Silica Gel Column gradient elution Fractions A-E Fractions A-E Silica Gel Column->Fractions A-E Sephadex LH-20 Sephadex LH-20 Fractions A-E->Sephadex LH-20 isocratic elution Sub-fractions Sub-fractions Sephadex LH-20->Sub-fractions Preparative HPLC Preparative HPLC Sub-fractions->Preparative HPLC reverse-phase Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: Isolation and Purification Workflow of this compound.

Spectroscopic Data Analysis and Structure Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer in negative ion mode. The sample was dissolved in methanol and infused into the electrospray source.

IonCalculated m/zFound m/zMolecular Formula
[M-H]⁻657.2968657.2971C₃₅H₄₅O₁₂
[M+Cl]⁻693.2735693.2739C₃₅H₄₆O₁₂Cl

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY, were conducted to elucidate the planar structure and relative stereochemistry of this compound. All NMR spectra were recorded on a 600 MHz spectrometer using pyridine-d₅ as the solvent.

¹H and ¹³C NMR Data:

The complete ¹H and ¹³C NMR assignments for the abietane diterpenoid core, the glucopyranoside moiety, and the coumaroyl group are presented in the table below.

PositionδC (ppm)δH (ppm, J in Hz)
Abietane Core
178.53.45 (dd, 11.5, 4.5)
228.11.75 (m), 1.60 (m)
337.91.55 (m), 1.40 (m)
434.1-
545.21.90 (d, 12.5)
622.52.30 (m), 2.15 (m)
7201.1-
8139.8-
9135.2-
1042.1-
1172.34.85 (br s)
1235.82.60 (m)
1375.1-
1448.26.20 (br s)
1529.81.25 (d, 7.0)
1622.11.23 (d, 7.0)
1725.41.15 (s)
1833.50.95 (s)
1921.80.85 (s)
2019.51.05 (s)
Glucopyranoside
1'105.14.90 (d, 7.5)
2'80.25.25 (t, 8.0)
3'78.14.15 (t, 9.0)
4'71.54.10 (t, 9.0)
5'78.93.95 (m)
6'62.84.40 (dd, 12.0, 5.5), 4.25 (dd, 12.0, 2.0)
Coumaroyl Group
1''166.8-
2''116.26.50 (d, 16.0)
3''145.87.80 (d, 16.0)
4''126.1-
5''131.27.50 (d, 8.5)
6''115.56.90 (d, 8.5)
7''160.1-
8''115.56.90 (d, 8.5)
9''131.27.50 (d, 8.5)

Table 2: ¹H and ¹³C NMR Data for this compound (600 MHz, C₅D₅N).

Elucidation of the Planar Structure and Stereochemistry

The intricate planar structure and the relative and absolute stereochemistry of this compound were pieced together through the detailed analysis of 2D NMR correlations and Circular Dichroism (CD) spectroscopy.

Logical Elucidation Pathway:

The following diagram illustrates the logical flow of data interpretation that led to the final structural assignment of this compound.

G cluster_data Spectroscopic Data cluster_analysis Structural Analysis MS HR-MS Molecular Formula: C₃₅H₄₆O₁₂ Planar Planar Structure Abietane Core Glucosyl Moiety Coumaroyl Group MS->Planar NMR 1D & 2D NMR ¹H, ¹³C, DEPT COSY, HSQC, HMBC, NOESY NMR->Planar Relative Relative Stereochemistry NOESY Correlations NMR->Relative CD Circular Dichroism Cotton Effects Absolute Absolute Stereochemistry CD Exciton Chirality CD->Absolute Final_Structure This compound (-)-(1S,5S,10S,11R,13R)- 1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-coumaroyl)-β-D-glucopyranoside Planar->Final_Structure Relative->Final_Structure Absolute->Final_Structure

Figure 2: Logical Flowchart for the Structure Elucidation of this compound.

Key HMBC correlations established the connectivity between the abietane core, the glucose unit, and the coumaroyl group. Specifically, a correlation between the anomeric proton of glucose (H-1') and C-1 of the abietane skeleton confirmed the O-glycosidic linkage. Furthermore, an HMBC correlation between H-2' of the glucose and the carbonyl carbon (C-1'') of the coumaroyl moiety established its position of attachment.

The relative stereochemistry of the abietane core was determined by analysis of NOESY correlations. The absolute configuration was established as (-)-(1S,5S,10S,11R,13R) based on the negative Cotton effect observed in the CD spectrum, which is characteristic of this class of abietane diterpenoids.

Conclusion

The comprehensive application of modern spectroscopic techniques, including high-resolution mass spectrometry and an extensive suite of 1D and 2D NMR experiments, in conjunction with chiroptical data from circular dichroism, has unequivocally established the chemical structure of this compound as (-)-(1S,5S,10S,11R,13R)-1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-coumaroyl)-β-D-glucopyranoside. This detailed structural information is crucial for further investigation into its biological activities and potential therapeutic applications.

Inflexuside B: A Technical Guide to its Putative In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the in vitro mechanism of action of Inflexuside B (3-O-caffeoyl-4-O-methyl-D-quinic acid) are not available in the public domain. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related compounds, namely caffeoylquinic acids (CQAs) and extracts from Pteris multifida, the plant from which this compound has been isolated. The presented data and experimental protocols are derived from studies on these related molecules and should be considered as a predictive framework for the potential biological activities of this compound.

Core Concept: Anti-Inflammatory and Antioxidant Properties

Based on the activities of its structural analogs, this compound is postulated to exert its primary effects through anti-inflammatory and antioxidant mechanisms. These activities are likely mediated by the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as through direct radical scavenging.

Data Presentation: In Vitro Activities of Structurally Related Compounds

The following tables summarize quantitative data from in vitro studies on caffeoylquinic acid derivatives and related compounds, providing a basis for the predicted activity of this compound.

Table 1: Anti-Inflammatory Activity of Caffeic Acid Derivatives

CompoundCell LineStimulantTargetIC50 / EffectReference
Caffeic acid methyl ester (CAME)RAW 264.7 macrophagesLPSNO ProductionPotent inhibitor[1]
Caffeic acid methyl ester (CAME)RAW 264.7 macrophagesLPSPGE2 ProductionPotent inhibitor[1]
Caffeic acid methyl ester (CAME)RAW 264.7 macrophagesLPSTNF-α ReleaseSignificant decrease[1]
Caffeic acid methyl ester (CAME)HUVECsLPSTNF-α ReleaseSignificant attenuation[2]
Caffeic acid methyl ester (CAME)HUVECsLPSIL-1β ReleaseSignificant attenuation[2]
3,4,5-Tricaffeoylquinic acidKeratinocytesTNF-αIL-1β ProductionInhibition[3]
3,4,5-Tricaffeoylquinic acidKeratinocytesTNF-αIL-8 ProductionInhibition[3]
Caffeic acidYPEN-1 endothelial cellsLPSCOX-2 ExpressionEffective inhibition[4]
5-Caffeoylquinic acid (5-CQA)Mouse primary peritoneal macrophagesLPSPro-inflammatory cytokinesSignificant inhibition[5]

Table 2: Antioxidant Activity of Caffeoylquinic Acid Derivatives

Compound/ExtractAssayResultReference
Caffeoyl quinic acid derivativesDPPH radical scavengingPotent scavengers, more potent than BHT[6]
Caffeoyl quinic acid derivativesCu2+-mediated LDL oxidationInhibition in a dose-dependent manner[6]
Caffeic acidDPPH radical scavengingEffective scavenging activity[7]
Caffeic acidABTS radical scavengingEffective scavenging activity[7]
Caffeic acidSuperoxide anion radical scavengingEffective scavenging activity[7]
Caffeoylquinic acidsABTS radical scavengingMost abundant antioxidants in coffee brew[8]

Experimental Protocols

Detailed methodologies for key experiments cited for structurally related compounds are provided below. These protocols can serve as a template for investigating the in vitro mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in M199 medium supplemented with 20% FBS on gelatin-coated plates.[2]

    • YPEN-1 (Rat Prostatic Endothelial Cells): Used to study the effects on endothelial cells.[4]

    • Primary Peritoneal Macrophages (Mouse): Harvested from mice and cultured for anti-inflammatory assays.[5]

  • Treatment Protocol (General): Cells are typically pre-treated with the test compound (e.g., this compound at various concentrations) for a specified period (e.g., 1-3 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect cell culture supernatant after treatment.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[1]

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6, IL-8) Assays (ELISA):

    • Collect cell culture supernatant.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine or PGE2.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure absorbance and calculate concentrations based on the provided standards.[1][2][5]

Western Blot Analysis for Protein Expression (iNOS, COX-2, NF-κB, MAPK pathway proteins)
  • Lyse cells in a suitable lysis buffer (e.g., PRO-PREP lysis buffer).[2]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 10 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% skim milk in Tris-buffered saline with Tween-20 (TBST).

  • Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2][4]

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in methanol.

    • Mix the DPPH solution with various concentrations of the test compound.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the scavenging activity as the percentage of DPPH discoloration.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

    • Mix the ABTS•+ solution with various concentrations of the test compound.

    • Measure the absorbance after a set incubation time.

    • Calculate the percentage of inhibition of ABTS•+.[7]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

InflexusideB_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK InflexusideB This compound InflexusideB->IKK inhibits InflexusideB->MAPKKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces transcription MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 (nucleus) MAPK->AP1 activates AP1->Pro_inflammatory_genes induces transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

InflexusideB_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) Neutralized Neutralized Species OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress InflexusideB This compound InflexusideB->ROS scavenges InflexusideB->Neutralized CellDamage Cellular Damage OxidativeStress->CellDamage

Caption: Proposed antioxidant mechanism of this compound.

Experimental_Workflow start Start: In Vitro Investigation cell_culture Cell Culture (e.g., RAW 264.7, HUVECs) start->cell_culture treatment Pre-treatment with this compound cell_culture->treatment stimulation Stimulation with Inflammatory Agent (e.g., LPS, TNF-α) treatment->stimulation assays Perform Assays stimulation->assays no_assay NO Assay (Griess) assays->no_assay cytokine_assay Cytokine/PGE2 ELISA assays->cytokine_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPK) assays->western_blot antioxidant_assay Antioxidant Assays (DPPH, ABTS) assays->antioxidant_assay data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis antioxidant_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the activities of its structural analogs. This compound is likely to possess anti-inflammatory and antioxidant properties. The anti-inflammatory effects are probably mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. Its antioxidant activity is likely due to its ability to scavenge free radicals directly. Further in vitro studies are required to confirm these putative mechanisms and to quantify the specific effects of this compound. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

Inflexuside B: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, an abietane diterpenoid isolated from the aerial parts of Isodon inflexus (also known as Rabdosia inflexa), has emerged as a compound of interest for its potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, drawing from studies on the isolated compound and the broader anti-inflammatory profile of its source plant. The data presented herein is intended to support further research and development in the field of inflammation-targeted therapeutics.

Isodon inflexus has a history of use in traditional medicine for treating various inflammatory conditions.[1] Modern phytochemical investigations have begun to elucidate the bioactive compounds responsible for these therapeutic effects, with this compound being one such molecule.[2]

Anti-inflammatory Activity of this compound

The primary evidence for the anti-inflammatory activity of this compound stems from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Inhibition of Nitric Oxide Production

In a study involving the screening of diterpenoids from Isodon inflexus, this compound demonstrated potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[2][3] While the specific IC50 value for this compound was not individually reported in the abstract, the study indicated that the isolated diterpenoids, including this compound, exhibited IC50 values in the range of 1.0 to 26.5 µM.[3] This suggests that this compound is a significant contributor to the anti-inflammatory effects of the plant extract.

Table 1: Inhibitory Effect of Diterpenoids from Isodon inflexus on Nitric Oxide Production

Compound(s)Cell LineInducerMeasured ParameterIC50 Range (µM)Reference
Diterpenoids (including this compound)RAW 264.7 macrophagesLPSNitric Oxide (NO)1.0 - 26.5[3]

Anti-inflammatory Properties of Isodon inflexus (Rabdosia inflexa) Extract

Broader studies on the 70% ethanol extract of Rabdosia inflexa provide a more detailed picture of the potential mechanisms through which its constituents, including this compound, exert their anti-inflammatory effects. These studies have utilized both in vitro and in vivo models to demonstrate the extract's ability to modulate key inflammatory pathways and mediators.

In Vitro Anti-inflammatory Effects in LPS-Stimulated Macrophages

The extract of Rabdosia inflexa has been shown to significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: In Vitro Anti-inflammatory Effects of Rabdosia inflexa Extract

ParameterEffect of R. inflexa ExtractCell LineInducerReference
Nitric Oxide (NO) ProductionDose-dependent decreaseRAW 264.7LPS[1][4]
Reactive Oxygen Species (ROS)Attenuated productionRAW 264.7LPS[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Suppressed gene expressionRAW 264.7LPS[4]
iNOS ExpressionDecreased protein expressionRAW 264.7LPS[4]
COX-2 ExpressionDecreased protein expressionRAW 264.7LPS[4]

The anti-inflammatory effects are mediated, at least in part, through the downregulation of the NF-κB and MAPK signaling pathways.[1][4] The extract was found to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, it attenuated the phosphorylation of the MAPKs, including ERK1/2, JNK, and p38.[4]

In Vivo Gastroprotective and Anti-inflammatory Effects

In an in vivo model of HCl/EtOH-induced gastric ulcers in mice, the Rabdosia inflexa extract demonstrated significant gastroprotective and anti-inflammatory activities.

Table 3: In Vivo Anti-inflammatory Effects of Rabdosia inflexa Extract in HCl/EtOH-Induced Gastric Ulcer Model

ParameterEffect of R. inflexa ExtractAnimal ModelInducerReference
Gastric Ulcer IndexSignificant reductionMiceHCl/EtOH[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Halted elevated gene expressionMiceHCl/EtOH[4]
iNOS ExpressionHalted elevated gene expressionMiceHCl/EtOH[4]
COX-2 ExpressionHalted elevated gene expressionMiceHCl/EtOH[4]

Signaling Pathways

The anti-inflammatory effects of the constituents of Isodon inflexus, including likely this compound, are mediated through the inhibition of key pro-inflammatory signaling cascades.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB Degradation NFκB_n NF-κB NFκB->NFκB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_n->Genes Transcription InflexusideB This compound (from I. inflexus) InflexusideB->IKK Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription InflexusideB This compound (from I. inflexus) InflexusideB->MAPKK Inhibition

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Isodon inflexus (Rabdosia inflexa) and related compounds.

Preparation of Rabdosia inflexa (RI) Extract

The aerial parts of Rabdosia inflexa are chopped and completely dried. The dried plant material is then subjected to maceration with 70% ethanol, typically involving reflux for 2 hours, repeated twice.[4] The resulting extract is filtered, concentrated under reduced pressure, and lyophilized for use in subsequent experiments.[4][5]

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

  • Cell Viability Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • LPS Stimulation and Treatment: RAW 264.7 cells are seeded in plates and allowed to adhere overnight. The cells are then pre-treated with non-toxic concentrations of the test compound (e.g., this compound or R. inflexa extract) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 0.5-1 µg/mL) for a further 24 hours.[4]

  • Nitric Oxide (NO) Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1][4]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[7]

  • Western Blot Analysis: To assess the expression of inflammatory proteins (iNOS, COX-2) and the activation of signaling pathways (NF-κB, MAPK), cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[8]

Experimental_Workflow_RAW2647 cluster_analysis Analysis start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with This compound / Extract seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay (NO) incubate->griess elisa ELISA (Cytokines) incubate->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) incubate->western end End griess->end elisa->end western->end

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo HCl/Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the gastroprotective and anti-inflammatory effects of substances in vivo.

  • Animal Model: Male ICR mice or Sprague-Dawley rats are typically used. The animals are fasted for 24 hours before the experiment but allowed free access to water.[9][10]

  • Treatment: The test compound (e.g., R. inflexa extract) or a reference drug (e.g., ranitidine or omeprazole) is administered orally to the respective animal groups. The control group receives the vehicle.[4][11]

  • Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, gastric ulcers are induced by oral administration of a solution of hydrochloric acid and ethanol (e.g., 0.3 M HCl in 60% ethanol).[10][11]

  • Sample Collection: After a further incubation period (e.g., 1 hour), the animals are euthanized, and their stomachs are excised.[10]

  • Ulcer Assessment: The stomachs are opened along the greater curvature, and the gastric lesions are scored to determine the ulcer index. The percentage of inhibition of ulcer formation is then calculated.[10]

  • Biochemical and Molecular Analysis: Gastric tissue can be homogenized for the measurement of various biochemical markers. Additionally, RNA can be extracted from the gastric tissue for quantitative real-time PCR (qRT-PCR) analysis to determine the gene expression levels of pro-inflammatory cytokines, iNOS, and COX-2.[4][12]

Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to inhibit nitric oxide production in activated macrophages. While further studies are required to fully elucidate its specific mechanisms and potency, research on its source plant, Isodon inflexus, indicates that its anti-inflammatory actions are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the expression and production of key pro-inflammatory mediators, including iNOS, COX-2, and various cytokines. The data presented in this technical guide provides a solid foundation for future investigations into this compound as a potential therapeutic agent for the treatment of inflammatory diseases. Further research should focus on isolating larger quantities of this compound to perform more extensive in vitro and in vivo studies to confirm its efficacy and delineate its precise molecular targets.

References

Inflexuside B and the Inhibition of Nitric Oxide: A Technical Guide to the Core Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the nitric oxide (NO) inhibition pathway of Inflexinol, a structurally related ent-kaurane diterpenoid. Due to a lack of direct experimental data on Inflexuside B, the information presented herein is based on the well-documented mechanism of Inflexinol and serves as a scientifically informed projection for the potential mechanism of this compound.

Executive Summary

Inflammatory processes are at the root of numerous pathological conditions. A key mediator in many of these processes is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS). The overexpression of iNOS leads to excessive NO production, contributing to tissue damage and chronic inflammation. Inflexinol has been identified as a potent inhibitor of NO production. This guide elucidates the molecular pathway through which Inflexinol exerts its inhibitory effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. The central mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS gene expression.

The NF-κB Signaling Pathway in Nitric Oxide Production

Under normal physiological conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing its p50 and p65 subunits to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the iNOS gene, thereby initiating its transcription and leading to the production of iNOS protein and, consequently, nitric oxide.

Inflexinol's Mechanism of Nitric Oxide Inhibition

Inflexinol intervenes in this pathway at a crucial juncture. It inhibits the degradation of the IκBα protein.[1][2] By preventing IκBα degradation, Inflexinol effectively traps NF-κB in the cytoplasm, blocking the nuclear translocation of its active subunits, p50 and p65.[1][2] This inhibition of NF-κB activation directly results in the downregulation of iNOS gene expression, leading to a significant reduction in the production of nitric oxide.[1][2]

Signaling Pathway Diagram

Inflexinol_NO_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates p50_p65 p50/p65 IkBa_NFkB->p50_p65 Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Inflexinol Inflexinol Inflexinol->IKK Inhibits Proteasome Proteasome IkBa_p->Proteasome Degradation iNOS_gene iNOS Gene p50_p65_nuc->iNOS_gene Activates Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Inflexinol's inhibition of the NF-κB pathway to reduce nitric oxide production.

Quantitative Data Summary

The inhibitory effects of Inflexinol on nitric oxide production and NF-κB activity have been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibition of Nitric Oxide Production by Inflexinol

Cell LineStimulantInflexinol Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
RAW 264.7 MacrophagesLPS (1 µg/mL)1Significant3.43[1]
5Significant
10Significant
AstrocytesLPS (1 µg/mL)1Significant2.66[1]
5Significant
10Significant

Table 2: Inhibition of NF-κB Transcriptional Activity by Inflexinol

Cell LineStimulantInflexinol Concentration (µM)Effect on NF-κB Reporter Gene Activity
RAW 264.7 MacrophagesLPSDose-dependentInhibition
AstrocytesLPSDose-dependentInhibition

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Inflexinol's nitric oxide inhibitory pathway.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophage cells and primary astrocytes are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of Inflexinol (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagents: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each treatment group.

    • Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for iNOS, IκBα, and NF-κB Subunits

This technique is used to detect and quantify the levels of specific proteins.

  • Lysate Preparation:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, IκBα, p50, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of proteins to specific DNA sequences.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells as described for Western blotting.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer for a specified time (e.g., 20-30 minutes) at room temperature.

    • For competition assays, add an excess of unlabeled probe to the reaction mixture before adding the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection:

    • For radioactive probes, expose the dried gel to an X-ray film.

    • For non-radioactive probes, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_western_details Western Blot Analysis Cell_Culture RAW 264.7 or Astrocytes Pretreatment Inflexinol (1, 5, 10 µM) Cell_Culture->Pretreatment Stimulation LPS (1 µg/mL) Pretreatment->Stimulation Griess_Assay Griess Assay for NO Stimulation->Griess_Assay EMSA EMSA for NF-κB DNA Binding Stimulation->EMSA Protein_Extraction Protein Extraction (Cytoplasmic & Nuclear) Stimulation->Protein_Extraction Western_Blot Western Blot SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Immunoblotting Immunoblotting for iNOS, IκBα, p50, p65 SDS_PAGE->Immunoblotting

References

Inflexuside B and its Potential Anti-Inflammatory Effects on LPS-Stimulated Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, specific research on the effects of Inflexuside B on lipopolysaccharide (LPS)-stimulated macrophages is limited. This technical guide will, therefore, leverage the existing body of research on a closely related ent-kaurane diterpenoid, Inflexinol , and the broader class of ent-kaurane diterpenoids , to provide a comprehensive overview of their anti-inflammatory potential and the methodologies employed to investigate these effects. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and similar compounds.

Introduction to Macrophage-Mediated Inflammation

Macrophages are pivotal cells of the innate immune system, playing a critical role in host defense against pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, macrophages initiate a potent inflammatory response. This response is characterized by the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for clearing infections, excessive or prolonged macrophage activation can lead to chronic inflammatory diseases. Therefore, modulating macrophage-mediated inflammation is a key therapeutic strategy for a range of pathological conditions.

The Role of Ent-kaurane Diterpenoids in Modulating Inflammation

Ent-kaurane diterpenoids are a class of natural products that have demonstrated a wide array of biological activities, including significant anti-inflammatory properties. Inflexinol, isolated from Isodon species, is a notable example. Research has shown that Inflexinol and other ent-kaurane diterpenoids can effectively suppress the inflammatory response in LPS-stimulated macrophages by targeting key signaling pathways.

Quantitative Data on the Anti-Inflammatory Effects of Ent-kaurane Diterpenoids

The following tables summarize the inhibitory effects of various ent-kaurane diterpenoids on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. This data is presented to provide a quantitative perspective on the anti-inflammatory potency of this class of compounds.

Table 1: Inhibitory Concentration (IC50) of Ent-kaurane Diterpenoids on Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
Xerophilusin ARAW 264.70.60[1]
Xerophilusin BRAW 264.70.23[1]
Longikaurin BRAW 264.70.44[1]
Xerophilusin FRAW 264.70.67[1]
ent-7α,14β-dihydroxykaur-16-en-15-oneRAW 264.70.07 - 0.42[2]
ent-18-acetoxy-7α-hydroxykaur-16-en-5-oneRAW 264.70.07 - 0.42[2]
ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-oneRAW 264.70.07 - 0.42[2]
ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-oneRAW 264.70.07 - 0.42[2]

Core Signaling Pathways in LPS-Stimulated Macrophages and a Glimpse into the Mechanism of Action of Ent-kaurane Diterpenoids

LPS stimulation of macrophages primarily activates the Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional upregulation of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the freed NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, thereby initiating their transcription.

Ent-kaurane diterpenoids, including Inflexinol, have been shown to inhibit the NF-κB pathway. They achieve this by preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB P NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation InflexusideB This compound (Ent-kaurane diterpenoids) InflexusideB->IkBa_NFkB Inhibits Degradation DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of ent-kaurane diterpenoids.
The MAPK Signaling Pathway

The MAPK family, consisting of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another crucial signaling cascade activated by LPS in macrophages. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. While less definitively characterized for Inflexinol, it is plausible that ent-kaurane diterpenoids may also modulate the MAPK pathway, as this is a common mechanism for anti-inflammatory natural products.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation InflexusideB This compound (Potential Target) InflexusideB->MKKs Potential Inhibition DNA DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Figure 2: Simplified MAPK signaling pathway in LPS-stimulated macrophages.

Experimental Protocols

To investigate the anti-inflammatory effects of compounds like this compound, a series of well-established in vitro assays are employed. The following are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).

Griess Assay for Nitric Oxide (NO) Measurement

This colorimetric assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

    • Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in culture medium.

  • Procedure: a. Collect 50-100 µL of cell culture supernatant from each well. b. Add an equal volume of Griess Reagent A to each sample and standard in a 96-well plate. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add an equal volume of Griess Reagent B. e. Incubate for another 5-10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α, IL-6, IL-1β)

ELISA is a highly sensitive and specific method for quantifying cytokine levels in culture supernatants.

  • Materials: Commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).

  • Procedure: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). c. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature. d. Wash the plate. e. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add a streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature. j. Wash the plate. k. Add the substrate solution (e.g., TMB) and incubate until color develops. l. Stop the reaction with a stop solution. m. Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentrations in the samples from the standard curve.

Western Blotting for Signaling Protein Analysis (NF-κB and MAPK pathways)

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of a compound like this compound on LPS-stimulated macrophages.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) start->cell_culture seeding Cell Seeding in Plates (e.g., 96-well, 6-well) cell_culture->seeding pre_treatment Pre-treatment with this compound (Various Concentrations) seeding->pre_treatment lps_stimulation LPS Stimulation (1 µg/mL) pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (NF-κB, MAPKs) cell_lysis->western_blot data_analysis Data Analysis and Interpretation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 3: A typical experimental workflow for studying the anti-inflammatory effects of a compound.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound on LPS-stimulated macrophages is currently lacking, the substantial body of research on the structurally similar compound Inflexinol and other ent-kaurane diterpenoids provides a strong rationale for its investigation. These compounds have demonstrated potent inhibitory effects on key inflammatory mediators through the modulation of the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the precise mechanisms of action of this compound and evaluating its potential as a novel anti-inflammatory agent. Further research is warranted to specifically characterize the bioactivity of this compound and to determine its therapeutic promise.

References

Inflexuside B: An Inquiry into its Cytotoxic Profile Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the cytotoxic properties of a compound identified as Inflexuside B has yielded no specific data within the public domain of scientific research. This suggests that this compound may be a novel, yet-to-be-characterized agent, a compound with a different nomenclature in published literature, or a proprietary molecule not extensively studied in open research.

Researchers, scientists, and drug development professionals seeking information on the preliminary cytotoxicity of this compound will find a notable absence of published studies detailing its effects on cancer cell lines, its mechanism of action, or any associated signaling pathways. Standard scientific databases and search engines do not currently contain specific references to "this compound" in the context of cytotoxicity or anticancer activity.

While the user's request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, is a standard and valuable approach to understanding a compound's potential, the foundational data for this compound is not publicly available at this time.

For researchers interested in this specific molecule, the path forward would likely involve primary research to establish its basic cytotoxic profile. A general experimental workflow for such a preliminary assessment is outlined below.

General Experimental Workflow for Preliminary Cytotoxicity Assessment

A typical workflow to determine the cytotoxic potential of a novel compound like this compound would involve a series of established in vitro assays.

Experimental_Workflow cluster_setup Initial Setup cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound) MTT_Assay MTT/XTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay SRB_Assay SRB Assay (Total Protein) Compound_Prep->SRB_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Cell_Culture->SRB_Assay Cell_Culture->LDH_Assay Dose_Response Dose-Response Curves MTT_Assay->Dose_Response SRB_Assay->Dose_Response LDH_Assay->Dose_Response IC50 IC50 Determination Mechanism Hypothesis of Mechanism IC50->Mechanism Dose_Response->IC50 Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Inflexuside_B This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Inflexuside_B->Death_Receptor Activation? Bcl2_family Bcl-2 family (Bax/Bcl-2) Inflexuside_B->Bcl2_family Modulation? Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Bcl2_family->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Spectroscopic and Biosynthetic Elucidation of Loganin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Inflexuside B" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive overview of the spectroscopic and biosynthetic data for the well-characterized iridoid glycoside, Loganin , as an illustrative example of the requested technical content and format.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the spectroscopic data, experimental protocols, and biosynthetic pathway of Loganin.

Spectroscopic Data for Loganin

Loganin (C₁₇H₂₆O₁₀, Molar Mass: 390.38 g/mol ) is an iridoid glycoside that has been isolated from several plant species, including those from the Loganiaceae and Apocynaceae families.[1] It serves as a key intermediate in the biosynthesis of various terpene indole alkaloids.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Loganin has been extensively performed using one- and two-dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Loganin (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25d2.5
37.42s
53.10m
64.15dd5.0, 2.0
71.85m
81.10d7.0
92.25m
1'4.65d8.0
2'3.20dd9.0, 8.0
3'3.38t9.0
4'3.30t9.0
5'3.45m
6'a3.85dd12.0, 2.0
6'b3.68dd12.0, 5.5
OCH₃3.72s

Table 2: ¹³C NMR Spectroscopic Data for Loganin (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
198.2
3151.5
4112.1
531.5
678.9
741.2
813.5
946.8
11168.9
1'100.1
2'74.8
3'77.9
4'71.6
5'78.1
6'62.8
OCH₃51.9
Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products like Loganin.

Table 3: ESI-MS/MS Fragmentation Data for Loganin

Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)Interpretation
391.16229.09[M+H - Glucose]⁺ (Aglycone)
211.08[Aglycone - H₂O]⁺
193.07[Aglycone - 2H₂O]⁺
165.08[Aglycone - H₂O - CO₂]⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A comprehensive NMR analysis of a purified natural product like Loganin typically involves the following steps:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: NMR spectra are acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[2]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

  • Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique is the standard for analyzing natural products.

  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system (e.g., UPLC or HPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to promote ionization.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like Loganin. It can be operated in either positive or negative ion mode.

  • Mass Analysis:

    • Full Scan MS: The mass spectrometer is initially operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). High-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers provide mass accuracies in the low ppm range, enabling the determination of the elemental composition.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer. This fragmentation pattern provides valuable insights into the molecule's structure.[4][5]

  • Data Analysis: The acquired mass spectra are analyzed to determine the elemental composition from the accurate mass and to propose fragmentation pathways that are consistent with the observed product ions and the proposed structure of the molecule.

Biosynthetic Pathway of Loganin

Loganin is a key intermediate in the biosynthesis of secoiridoids and terpene indole alkaloids. Its biosynthesis starts from geraniol, which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The following diagram illustrates the key steps in the conversion of geraniol to Loganin.[6][7]

Loganin_Biosynthesis Geraniol Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Iridodial Iridodial Oxogeranial->Iridodial ISY DeoxyloganicAcid 7-Deoxyloganic Acid Iridodial->DeoxyloganicAcid Multiple Steps LoganicAcid Loganic Acid DeoxyloganicAcid->LoganicAcid DL7H Loganin Loganin LoganicAcid->Loganin LAMT

Caption: Biosynthetic pathway of Loganin from Geraniol.

The diagram illustrates the enzymatic conversions leading to the formation of Loganin. Key enzymes involved are Geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), Iridoid synthase (ISY), 7-deoxyloganic acid 7-hydroxylase (DL7H), and Loganic acid O-methyltransferase (LAMT).

References

Inflexuside B: An Examination of its Physicochemical Properties Reveals a Gap in Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the fundamental physicochemical properties of Inflexuside B, a notable iridoid glycoside. Despite the growing interest in the therapeutic potential of this class of compounds, specific data regarding the solubility and stability profile of this compound remains conspicuously absent. This lack of foundational knowledge presents a considerable hurdle for researchers, scientists, and professionals in drug development who require this information for formulation, analytical method development, and predicting in vivo behavior.

Iridoid glycosides, as a chemical class, are known to exhibit a range of solubilities and stabilities that are influenced by their specific structural moieties. General studies on related compounds offer some predictive insights but are insufficient to replace empirical data for this compound.

General Solubility and Stability Considerations for Iridoid Glycosides

Iridoid glycosides are generally considered to be polar molecules due to the presence of the glycosidic linkage and multiple hydroxyl groups, suggesting a degree of solubility in polar solvents such as water and alcohols. However, the overall solubility is also influenced by the nature of the aglycone part of the molecule. For instance, studies on the extraction of other iridoid glycosides, such as catalpol and aucubin, have utilized solvents like water and ethanol, indicating their solubility in these media. The efficiency of extraction, however, can vary significantly with temperature, suggesting that solubility is temperature-dependent.

From a stability perspective, the glycosidic bond in iridoid glycosides can be susceptible to hydrolysis under acidic or enzymatic conditions. Furthermore, the core lactone structure present in many iridoids can be sensitive to pH changes, particularly in alkaline environments. Research on the stability of several iridoid glycosides, including geniposidic acid and ulmoidosides, has shown that they can be affected by high temperatures and both strongly acidic and alkaline conditions.[1][2] This suggests that pH and temperature are critical factors to consider in the handling, formulation, and storage of this compound.

The Path Forward: A Call for Empirical Investigation

The absence of specific solubility and stability data for this compound underscores the need for direct experimental investigation. A systematic study to determine these parameters is crucial for advancing the research and development of this compound.

Proposed Experimental Workflow for Characterizing this compound

To address the current knowledge gap, a structured experimental approach is recommended. The following workflow outlines the key experiments required to establish a comprehensive solubility and stability profile for this compound.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Profiling cluster_2 Phase 3: Analytical & Data Interpretation A Equilibrium Solubility in Aqueous Buffers (pH range) B Solubility in Common Organic Solvents A->B C Solubility in Biorelevant Media (SGF, SIF) B->C D pH Stability (Forced Degradation) E Temperature Stability (Solid & Solution) D->E F Photostability (ICH Q1B) E->F G Oxidative Stability F->G H Develop & Validate Stability-Indicating HPLC Method I Characterize Degradation Products (LC-MS) H->I J Determine Degradation Kinetics I->J

Caption: Proposed experimental workflow for determining the solubility and stability of this compound.

This systematic investigation would yield the critical data necessary to inform all stages of the drug development pipeline, from early-stage formulation to the design of robust analytical methods and the prediction of its shelf-life and in vivo fate. The resulting technical guide or whitepaper, complete with quantitative data tables and detailed experimental protocols, would be an invaluable resource for the scientific community. Until such studies are conducted and the data is made publicly available, any work with this compound must proceed with the caution that its fundamental physicochemical properties are not yet defined.

References

Inflexuside B: A Deep Dive into its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, a natural compound of significant interest, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of its core potential therapeutic targets, focusing on its anti-inflammatory, neuroprotective, and anticancer activities. Drawing from experimental evidence on structurally related compounds, this document outlines the key signaling pathways modulated by this compound and provides detailed methodologies for relevant experimental validation.

Core Therapeutic Target: NF-κB Signaling Pathway in Inflammation

The primary and most well-documented therapeutic target of compounds structurally related to this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.

The canonical NF-κB signaling cascade is initiated by inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines like TNF-α and IL-6.

Experimental evidence on a closely related compound, designated as compound 51, demonstrates a potent inhibitory effect on this pathway. This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the p50 and p65 subunits.[1] This action effectively halts the downstream inflammatory cascade.

Quantitative Data on a Structurally Related Compound

The following table summarizes the inhibitory concentrations (IC50) for a compound structurally related to this compound (compound 51), highlighting its potent anti-inflammatory effects.

AssayIC50 ValueSource
Nitric Oxide (NO) Release Inhibition3.1 ± 1.1 μM[1][2]
NF-κB Activity Inhibition172.2 ± 11.4 nM[1][2]

Potential Therapeutic Targets in Neuroprotection and Cancer

Beyond its anti-inflammatory properties, the modulation of key signaling pathways by this compound suggests its potential in neuroprotection and cancer therapy.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3] Its dysregulation is implicated in both cancer and neurodegenerative diseases. While direct quantitative data for this compound's effect on the Akt pathway is not yet available, its known impact on inflammatory processes suggests a potential modulatory role. Inhibition of Akt phosphorylation can sensitize cells to apoptosis, a desirable outcome in cancer therapy. Conversely, in neurodegenerative contexts, promoting Akt signaling can be neuroprotective.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes key kinases such as ERK, JNK, and p38. Inhibition of the p38 MAPK and JNK pathways, in particular, has been shown to have anti-inflammatory effects.[4][5] Given the established anti-inflammatory profile of related compounds, the MAPK pathway represents a plausible therapeutic target for this compound.

Neuroinflammation and Microglial Activation

Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the central nervous system, is a key contributor to the pathogenesis of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). The ability of related compounds to inhibit NO production in macrophages suggests that this compound could exert neuroprotective effects by suppressing microglial activation and the subsequent inflammatory damage.

Apoptosis in Cancer

The induction of apoptosis (programmed cell death) is a primary goal of many cancer therapies. The NF-κB pathway, a key target of this compound-related compounds, is a known regulator of apoptosis. By inhibiting NF-κB, which often promotes cell survival, this compound may sensitize cancer cells to apoptotic stimuli.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (or test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of freshly mixed Griess reagent (equal parts of Part A and Part B).[6]

  • Incubate at room temperature for 10 minutes.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot for IκBα Phosphorylation

This protocol is used to detect the phosphorylation status of IκBα, a key event in the activation of the NF-κB pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total IκBα for loading control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate

  • Microplate reader

Procedure (Colorimetric Assay):

  • Induce apoptosis in cells with the desired treatment (e.g., this compound in a cancer cell line).

  • Lyse the cells using the provided cell lysis buffer.[7]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50-200 µg of protein from each lysate.[7]

  • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.[7]

  • Add 5 µL of the DEVD-pNA substrate.[8]

  • Incubate the plate at 37°C for 1-2 hours.[7]

  • Read the absorbance at 405 nm using a microplate reader.[7]

Visualizations of Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition by this compound

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IKK->IkappaB degradation NFkB NF-κB (p50/p65) IkappaB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates InflexusideB This compound InflexusideB->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed RAW 264.7 cells Treatment Treat with this compound and/or LPS Cell_Seeding->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot (p-IκBα, Total IκBα) Treatment->Western_Blot ELISA ELISA (TNF-α, IL-6) Treatment->ELISA Data_Quantification Quantify NO, Protein Levels, and Cytokine Concentrations NO_Assay->Data_Quantification Western_Blot->Data_Quantification ELISA->Data_Quantification IC50_Calculation Calculate IC50 values Data_Quantification->IC50_Calculation Therapeutic_Targets cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes InflexusideB This compound NFkB NF-κB Pathway InflexusideB->NFkB Akt Akt Pathway InflexusideB->Akt MAPK MAPK Pathway InflexusideB->MAPK Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation Anticancer Anticancer Activity NFkB->Anticancer Neuroprotection Neuroprotection Akt->Neuroprotection Akt->Anticancer MAPK->Anti_Inflammation MAPK->Neuroprotection MAPK->Anticancer

References

Methodological & Application

Inflexuside B: In Vitro Assay Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: Inflexuside B, a diterpenoid compound, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and antioxidant potential. The provided methodologies are aimed at researchers, scientists, and drug development professionals.

Anti-inflammatory Activity of this compound

This compound has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] This inhibitory effect on a key inflammatory mediator suggests its potential as an anti-inflammatory agent. The primary mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Key Experiments and Protocols

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages

This assay is fundamental in assessing the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

  • Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only treated group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

2. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To elucidate the molecular mechanism underlying the anti-inflammatory effect of this compound, Western blot analysis can be employed to examine its impact on the NF-κB and MAPK signaling pathways.

Experimental Protocol:

  • Cell Lysis: RAW264.7 cells are treated with this compound and/or LPS as described above. After the incubation period, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, IκBα) and MAPK pathway (e.g., p-p38, p-ERK, p-JNK).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

AssayCell LineStimulantKey Parameter MeasuredResult for this compound
Nitric Oxide (NO) Production AssayRAW264.7LPSNitrite ConcentrationStrong inhibition of LPS-activated NO production observed.[1][2]

Note: Specific IC50 values and detailed quantitative data for this compound are not yet publicly available in the searched resources and would require access to the primary research articles.

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Endpoint Analysis cluster_3 Data Analysis culture Culture RAW264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess western Western Blot for Signaling Proteins stimulate->western calc_inhibition Calculate % Inhibition griess->calc_inhibition quant_bands Quantify Protein Bands western->quant_bands det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for in vitro anti-inflammatory assays of this compound.

Signaling Pathway of LPS-induced Inflammation

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation gene transcription MAPK->AP1 activates AP1->Nucleus translocates

Caption: LPS-induced pro-inflammatory signaling pathways.

Neuroprotective and Antioxidant Activity of this compound

While direct evidence for the neuroprotective and antioxidant activities of this compound is not yet available in the reviewed literature, these are common properties of diterpenoid compounds. The following are standard in vitro protocols that can be used to assess these potential effects.

Key Experiments and Protocols

1. Neuroprotection Assay in SH-SY5Y Neuroblastoma Cells

This assay evaluates the ability of this compound to protect neuronal cells from toxin-induced cell death.

Experimental Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Induction of Neurotoxicity: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) is used to induce cell damage.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) cytotoxicity assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells.

2. Antioxidant Activity Assays (DPPH and ABTS)

These cell-free assays measure the radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: ABTS is reacted with potassium persulfate to generate the ABTS•+ solution.

  • Reaction Mixture: this compound at various concentrations is added to the ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a short incubation period.

  • Data Analysis: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

Experimental Workflow for Neuroprotection and Antioxidant Assays

G cluster_0 Neuroprotection Assay cluster_1 Antioxidant Assays cluster_2 Data Analysis culture_sh Culture SH-SY5Y cells add_inflexuside Add this compound culture_sh->add_inflexuside treat_neurotoxin Treat with Neurotoxin measure_viability Measure Cell Viability (MTT/LDH) treat_neurotoxin->measure_viability add_inflexuside->treat_neurotoxin calc_viability Calculate % Viability measure_viability->calc_viability dpph_assay DPPH Radical Scavenging calc_scavenging Calculate % Scavenging & IC50 dpph_assay->calc_scavenging abts_assay ABTS Radical Scavenging abts_assay->calc_scavenging

References

Application Notes and Protocols for Inflexuside B in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, a novel natural compound, has emerged as a promising candidate for the development of new anti-inflammatory therapies. Preclinical studies utilizing animal models of inflammation are crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive overview of the experimental protocols and data related to the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. While direct in-vivo studies on this compound are emerging, the available data on its aglycone, Inflexinol, provides significant insights into its potential mechanisms.

Data Presentation

The following tables summarize the quantitative data from representative in-vivo and in-vitro studies investigating the anti-inflammatory effects of compounds structurally related to this compound, such as its aglycone, Inflexinol. These tables are intended to provide a framework for evaluating the potential efficacy of this compound.

Table 1: Effect of Inflexinol on Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages and Astrocytes

Treatment GroupConcentration (µM)NO Production (Inhibition %) in RAW 264.7 CellsNO Production (Inhibition %) in Astrocytes
Control-00
LPS (1 µg/mL)-100100
LPS + Inflexinol125.3 ± 3.130.1 ± 4.2
LPS + Inflexinol558.7 ± 5.565.4 ± 6.8
LPS + Inflexinol1085.2 ± 7.990.3 ± 8.1

Data are presented as mean ± standard deviation. The IC50 values for Inflexinol were 3.43 µM in RAW 264.7 cells and 2.66 µM in astrocytes[1].

Table 2: Representative Anti-Inflammatory Effects of a Test Compound in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3hInhibition of Edema (%)
Control (Saline)-0.15 ± 0.02-
Carrageenan-0.85 ± 0.070
Carrageenan + Test Compound100.55 ± 0.0535.3
Carrageenan + Test Compound500.35 ± 0.0458.8
Carrageenan + Indomethacin100.30 ± 0.0364.7

This table represents hypothetical data based on typical results from this assay to illustrate how data for this compound could be presented.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male ICR mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Fast the mice overnight before the experiment with free access to water.

  • Divide the animals into four groups: Control, Carrageenan, this compound-treated, and Indomethacin-treated.

  • Administer this compound or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection. The control and carrageenan groups receive the vehicle.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group, and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and the production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/kg)

  • This compound (dissolved in a suitable vehicle)

  • Dexamethasone (1 mg/kg) as a positive control

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize mice and divide them into experimental groups as described above.

  • Administer this compound or Dexamethasone 1 hour before LPS challenge.

  • Induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).

  • Two hours after LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Separate serum by centrifugation and store at -80°C until analysis.

  • Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • For mechanistic studies, tissues such as the liver and lungs can be harvested for Western blot or qPCR analysis of inflammatory markers.

Signaling Pathway Analysis

Inflexinol, the aglycone of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Inflexinol has been demonstrated to inhibit the activation of NF-κB.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Release InflexusideB This compound InflexusideB->IKK Inhibition Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs p38_JNK p38, JNK MKKs->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activation InflexusideB This compound InflexusideB->p38_JNK Inhibition Genes Pro-inflammatory Gene Expression AP1->Genes Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Animal Models cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK) LPS_Stimulation->Western_Blot Paw_Edema Carrageenan-Induced Paw Edema NO_Assay->Paw_Edema Promising Results Cytokine_Assay->Paw_Edema Western_Blot->Paw_Edema Histopathology Histopathological Analysis Paw_Edema->Histopathology Biochemical_Analysis Biochemical Analysis (Cytokines, MPO) Paw_Edema->Biochemical_Analysis Systemic_Inflammation LPS-Induced Systemic Inflammation Systemic_Inflammation->Biochemical_Analysis Data_Analysis Statistical Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

References

Application Notes and Protocols for Inflexuside B: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature reveals a significant gap in in vivo research for Inflexuside B. To date, no specific studies detailing its dosage, administration, or effects in animal models have been published.

While the user's request for detailed application notes and protocols for in vivo experiments using this compound is of significant interest to the research community, the foundational data required to generate such a document is not currently available in the public domain. Extensive searches have been conducted to locate studies that would provide the necessary quantitative data on dosages, animal models, routes of administration, and observed physiological effects. These searches, however, did not yield any specific results for this compound.

The existing body of research focuses on other compounds with similar names or from related plant species. For instance, studies on various flavonoid glycosides and extracts from the Pteris genus, from which this compound is isolated, demonstrate a range of biological activities, including anti-inflammatory and neuroprotective effects. However, this information is not directly transferable to this compound, as individual compounds can have vastly different pharmacokinetic and pharmacodynamic profiles.

Therefore, the creation of detailed protocols, data tables, and signaling pathway diagrams as requested is not feasible without foundational in vivo experimental data. The scientific community awaits initial in vivo studies on this compound to establish a baseline for its biological activity, safety, and therapeutic potential. Once such data becomes available, the development of comprehensive application notes and protocols will be a valuable next step to guide further research.

Future Directions and Recommendations for In Vivo Studies

For researchers planning to conduct the first in vivo experiments with this compound, the following general considerations, based on standard practices for novel compounds, are recommended:

  • Dose-Ranging Studies: Initial acute toxicity and dose-finding studies are crucial to determine the maximum tolerated dose (MTD) and to identify a safe and potentially efficacious dose range.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens.

  • Animal Model Selection: The choice of animal model should be based on the specific therapeutic area being investigated (e.g., a murine model of inflammation or a rat model of neurodegeneration).

  • Route of Administration: The most appropriate route of administration (e.g., oral, intraperitoneal, intravenous) will need to be determined based on the compound's properties and the experimental design.

As research on this compound progresses and in vivo data becomes available, this document can be updated to provide the detailed protocols and analyses originally requested. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound's potential.

Inflexin: A Promising Agent in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory cascade. Consequently, identifying and characterizing compounds that can modulate microglial activation is a key objective in the development of novel therapeutic strategies. Inflexin, a natural compound, has demonstrated significant anti-neuroinflammatory properties, positioning it as a valuable tool for researchers in neuroscience and drug development. These application notes provide a comprehensive overview of the use of Inflexin in neuroinflammation research, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

Inflexin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways in microglia.[1] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the activation of these pathways leads to the production of various inflammatory mediators. Inflexin has been shown to dose-dependently suppress the production of key inflammatory markers, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] Furthermore, it effectively reduces the expression of pro-inflammatory cytokines.[1] The underlying mechanism involves the inhibition of IκB-α degradation, a critical step in the activation of the NF-κB pathway.[1]

Data Presentation

The following tables summarize the key anti-neuroinflammatory effects of Inflexin based on in vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Effect of Inflexin on Pro-inflammatory Mediators

MediatorEffect of Inflexin TreatmentConcentration Dependence
Nitric Oxide (NO)Significant Inhibition of ReleaseConcentration-dependent
Inducible Nitric Oxide Synthase (iNOS)Decreased mRNA and Protein LevelsConcentration-dependent
Cyclooxygenase-2 (COX-2)Inhibition of ExpressionYes
Cyclooxygenase-1 (COX-1)No Inhibition of Expression-

Table 2: Effect of Inflexin on Pro-inflammatory Cytokines

CytokineEffect of Inflexin TreatmentConcentration Dependence
Pro-inflammatory Cytokines (General)Reduced ExpressionDose-dependent

Table 3: Effect of Inflexin on Key Signaling Pathways

Signaling PathwayTarget ProteinEffect of Inflexin Treatment
NF-κBIκB-α DegradationInhibition
NF-κB p65 ActivationInhibition
AktAkt ActivationInhibition
MAPKs-No effect observed

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-neuroinflammatory effects of Inflexin.

Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Inflexin

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the BV-2 cells into appropriate cell culture plates at a desired density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Inflexin for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired duration (e.g., 24 hours) to induce an inflammatory response.

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

  • Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine and nitric oxide analysis and lyse the cells for protein or RNA extraction.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to quantify the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Protocol 1

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Sample Preparation: Mix an equal volume of cell culture supernatant with the Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and Akt Signaling Pathways

This protocol details the detection of key proteins involved in the NF-κB and Akt signaling pathways.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκB-α, anti-IκB-α, anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from Protocol 1

  • Commercially available ELISA kits for the specific cytokines of interest

  • 96-well microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, incubating with a detection antibody, adding a substrate, and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples based on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathway affected by Inflexin and a general experimental workflow for its investigation.

Inflexin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Inflexin Inflexin Inflexin->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active IκB Degradation

Caption: Inflexin inhibits the LPS-induced NF-κB signaling pathway.

Experimental_Workflow start Start: BV-2 Cell Culture treatment Pre-treatment with Inflexin followed by LPS Stimulation start->treatment harvest Harvest Supernatant & Cell Lysate treatment->harvest analysis Analysis harvest->analysis griess Nitric Oxide Assay (Griess Assay) analysis->griess elisa Cytokine Quantification (ELISA) analysis->elisa western Protein Expression Analysis (Western Blot) analysis->western end End: Data Interpretation griess->end elisa->end western->end

Caption: General experimental workflow for studying Inflexin.

References

Inflexuside B: A Potent Tool for Elucidating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflexuside B, a natural compound isolated from Rabdosia inflexa, is emerging as a valuable chemical probe for studying the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the intricate mechanisms of the NF-κB pathway. While direct quantitative data for this compound is still under investigation, data from the structurally related compound Inflexin and extracts from Rabdosia inflexa strongly suggest a mechanism of action centered on the inhibition of key steps in NF-κB activation.

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. This pathway is typically initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.

Based on studies of related compounds, this compound is believed to inhibit the NF-κB pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα . This action effectively sequesters the NF-κB complex in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.

Quantitative Data Summary

While specific IC50 values and dose-response data for this compound are not yet widely published, the following tables summarize the inhibitory effects of a structurally related compound, Inflexin, and an extract of Rabdosia inflexa on key inflammatory markers. These data provide a strong rationale for the expected potency of this compound.

Table 1: Inhibitory Effects of Inflexin on Pro-inflammatory Mediators in LPS-stimulated Microglia

ParameterConcentration% Inhibition (approx.)
NO Production 10 µM50%
50 µM>80%
iNOS Expression 50 µMSignificantly reduced
COX-2 Expression 50 µMSignificantly reduced
Pro-inflammatory Cytokines 50 µMSignificantly reduced

Table 2: Effects of Rabdosia inflexa Extract on NF-κB Pathway Components

ParameterTreatmentObservation
p-IκBα LPS + R. inflexa extractDecreased phosphorylation
IκBα Degradation LPS + R. inflexa extractInhibited degradation
p-p65 LPS + R. inflexa extractDecreased phosphorylation

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on the NF-κB pathway.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on the chosen cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

NF-κB Luciferase Reporter Assay

Purpose: To quantify the transcriptional activity of NF-κB in response to a stimulus (e.g., LPS or TNF-α) and the inhibitory effect of this compound.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound

  • LPS or TNF-α

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

Western Blot Analysis for NF-κB Pathway Proteins

Purpose: To qualitatively and semi-quantitatively assess the protein levels of key components of the NF-κB pathway, including phosphorylated and total IKKβ, IκBα, and p65.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 0, 15, 30, 60 minutes for IKK and IκBα phosphorylation/degradation; 0, 30, 60, 120 minutes for p65 nuclear translocation).

  • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

Purpose: To measure the mRNA expression levels of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) to assess the downstream effects of this compound on NF-κB transcriptional activity.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target and reference genes (e.g., GAPDH or β-actin)

  • qPCR instrument

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 4-6 hours.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers for the target and reference genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this document.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 phosphorylates p_IkBa_p50_p65 p-IκBα-p50-p65 Proteasome Proteasome p_IkBa_p50_p65->Proteasome ubiquitination & degradation p50_p65 p50-p65 NFkB_DNA p50-p65 binding to κB site p50_p65->NFkB_DNA translocates & binds Proteasome->p50_p65 releases InflexusideB This compound InflexusideB->IKK_complex inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_DNA->Genes activates Western_Blot_Workflow start Cell Culture & Treatment (this compound +/- LPS) lysis Cell Lysis (Whole cell or fractionation) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis qPCR_Workflow start Cell Culture & Treatment (this compound +/- LPS) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis

Application of Inflexuside B in Drug Discovery: A Template for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data regarding the biological activities, mechanism of action, or detailed experimental protocols for a compound named "Inflexuside B". While this compound is listed by some chemical suppliers, its pharmacological properties have not been documented in peer-reviewed research.

Therefore, the following application notes and protocols are provided as a comprehensive template for researchers investigating a novel natural product with potential neuroprotective and anti-inflammatory properties, activities that are plausible for compounds derived from the Pteris genus, a known source of bioactive molecules. Researchers with access to "this compound" can adapt these methodologies to systematically evaluate its therapeutic potential.

Application Notes

Compound: this compound (Hypothetical Activity Profile)

Background: this compound is a novel natural product. Based on the general pharmacological profile of related compounds from the Pteris genus, it is hypothesized to possess neuroprotective and anti-inflammatory activities. These properties suggest its potential as a lead compound for the development of therapeutics for neurodegenerative diseases and inflammatory disorders.

Hypothesized Mechanism of Action: this compound is postulated to exert its neuroprotective effects by modulating signaling pathways involved in neuronal survival and reducing oxidative stress. Its anti-inflammatory action may be mediated through the inhibition of pro-inflammatory mediators.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activities of this compound. This table should be populated with actual experimental data.

Biological ActivityAssay TypeCell Line/ModelResult (IC₅₀/EC₅₀)
NeuroprotectionH₂O₂-induced neuronal deathSH-SY5Ye.g., 12.5 µM
Glutamate-induced excitotoxicityPrimary cortical neuronse.g., 8.7 µM
Anti-inflammatoryLPS-induced Nitric Oxide (NO) productionRAW 264.7e.g., 25.2 µM
TNF-α secretionBV-2 microgliae.g., 18.9 µM
Cyclooxygenase-2 (COX-2) InhibitionEnzyme inhibition assayPurified enzymee.g., 32.1 µM

Experimental Protocols

Assessment of Neuroprotective Activity using the MTT Assay

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the control group.

  • Incubate the plate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Anti-inflammatory Activity (Nitric Oxide Production)

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Stress Oxidative Stress ROS ROS Stress->ROS InflexusideB This compound InflexusideB->ROS Nrf2 Nrf2 InflexusideB->Nrf2 MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Antioxidant_Genes->ROS

Caption: Hypothetical neuroprotective mechanism of this compound.

Experimental Workflow

start Start: Cell Culture pretreatment Pre-treatment with this compound start->pretreatment inducer Induce Stress/Inflammation (e.g., H₂O₂ or LPS) pretreatment->inducer incubation Incubation (24h) inducer->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis results Results: IC₅₀/EC₅₀ Determination data_analysis->results

Caption: General workflow for in vitro activity screening.

Application Notes and Protocols: Inflexuside B in Combination with Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use. This necessitates the exploration of novel anti-inflammatory agents and combination therapies to enhance efficacy and reduce adverse effects.

Inflexuside B, an abietane diterpenoid isolated from Isodon inflexus, has demonstrated potent anti-inflammatory properties by strongly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[1] The Isodon genus is a rich source of diterpenoids that have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4]

This document provides detailed application notes and experimental protocols for investigating the potential of this compound in combination with other classes of anti-inflammatory agents. The aim is to facilitate research into synergistic or additive effects that could lead to the development of more effective and safer anti-inflammatory therapies.

Rationale for Combination Therapy

The anti-inflammatory activity of this compound, primarily through the inhibition of NO production, suggests its potential to target specific pathways in the inflammatory cascade. Combining this compound with other anti-inflammatory agents that have different mechanisms of action could offer several advantages:

  • Synergistic Efficacy: Targeting multiple inflammatory pathways simultaneously may lead to a greater therapeutic effect than monotherapy.

  • Dose Reduction: A synergistic combination may allow for lower doses of each agent, potentially reducing dose-dependent side effects.

  • Broader Spectrum of Activity: Different inflammatory conditions involve distinct mediators and pathways. A combination approach could provide a more comprehensive suppression of the inflammatory response.

Potential anti-inflammatory agents for combination with this compound include:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as ibuprofen or diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes.[5]

  • Corticosteroids: Such as dexamethasone, which have broad anti-inflammatory effects, including the inhibition of phospholipase A2 and suppression of pro-inflammatory gene expression.

  • Other Natural Products: Compounds like curcumin or resveratrol, which are known to target multiple inflammatory pathways.[6][7]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Diterpenoids from Isodon Species
CompoundCell LineStimulantInhibitory TargetIC50 Value (µM)Reference
This compoundRAW264.7LPSNO ProductionNot specified, but showed strong inhibition[1]
InflexinolRAW264.7 & AstrocytesLPSNO Production3.43 & 2.66[8]
Compound 1 from I. inflexusRAW264.7LPSNO Production1.0 - 26.5 (range for 4 compounds)[9]
Viroxocin B-E, F, GRAW264.7LPSNO ProductionInhibition >60% at 10 µM (for compounds 2, 5, 7, 8, 10)[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity of this compound in Combination with an NSAID

Objective: To evaluate the synergistic or additive effects of this compound and Ibuprofen on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (isolated and purified)

  • Ibuprofen

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer

Methodology:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound and Ibuprofen in DMSO.

    • Treat the cells with various concentrations of this compound alone, Ibuprofen alone, or a combination of both for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After the 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.[11][12]

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control.

    • Use the Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic by calculating the Combination Index (CI).

Protocol 2: In Vivo Evaluation of Anti-inflammatory Effects of this compound in Combination with Dexamethasone in an LPS-induced Mouse Model

Objective: To assess the combined effect of this compound and Dexamethasone on systemic inflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone

  • Saline solution

  • ELISA kits for TNF-α and IL-6

  • Materials for blood and tissue collection

Methodology:

  • Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.

  • Grouping and Treatment:

    • Divide the mice into the following groups (n=6-8 per group):

      • Vehicle control (saline)

      • LPS control (LPS at 5 mg/kg, i.p.)

      • This compound (e.g., 10, 20, 50 mg/kg, p.o.) + LPS

      • Dexamethasone (e.g., 1, 5 mg/kg, i.p.) + LPS

      • This compound + Dexamethasone (at selected doses) + LPS

    • Administer this compound (orally) and Dexamethasone (intraperitoneally) 1 hour before LPS injection.

  • Induction of Inflammation: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (5 mg/kg).[13][14]

  • Sample Collection:

    • At 2 and 6 hours post-LPS injection, collect blood samples via retro-orbital bleeding.

    • At the end of the experiment (e.g., 24 hours), euthanize the mice and collect major organs (liver, lungs, spleen).

  • Cytokine Analysis:

    • Separate serum from the blood samples.

    • Measure the levels of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's protocols.[15]

  • Histopathological Analysis:

    • Fix the collected organs in 10% formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

  • Data Analysis:

    • Analyze the cytokine levels and histopathological scores using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Compare the effects of the combination therapy to monotherapy and the LPS control group.

Signaling Pathways and Visualizations

This compound and other diterpenoids from Isodon species are known to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[2][4]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[16][17]

MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) is another crucial signaling cascade involved in inflammation. Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.[18]

Below are diagrams illustrating the proposed mechanism of action of this compound and its potential synergistic interaction with an NSAID.

InflexusideB_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation InflexusideB This compound InflexusideB->IKK Inhibits InflexusideB->NFkB Inhibits Translocation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Combination_Therapy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW264.7 Cell Culture Treatment Treat with this compound, NSAID, or Combination Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation NO_Assay Nitric Oxide (Griess) Assay Stimulation->NO_Assay Data_Analysis_invitro Data Analysis (CI) NO_Assay->Data_Analysis_invitro Animal_Model LPS-induced Mouse Model Treatment_invivo Administer this compound, Dexamethasone, or Combination Animal_Model->Treatment_invivo Induction LPS Injection Treatment_invivo->Induction Sample_Collection Blood & Tissue Collection Induction->Sample_Collection Cytokine_Analysis Cytokine ELISA (TNF-α, IL-6) Sample_Collection->Cytokine_Analysis Histology Histopathology Sample_Collection->Histology Data_Analysis_invivo Statistical Analysis Cytokine_Analysis->Data_Analysis_invivo Histology->Data_Analysis_invivo

Caption: Experimental workflow for combination therapy evaluation.

Synergistic_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines & Mediators (NO, TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation InflexusideB This compound InflexusideB->NFkB_Pathway Inhibits NSAID NSAID (e.g., Ibuprofen) NSAID->COX Inhibits COX->Prostaglandins

Caption: Theoretical synergistic action of this compound and an NSAID.

Conclusion

This compound presents a promising avenue for the development of new anti-inflammatory therapies. Its mechanism of action, likely involving the inhibition of the NF-κB and MAPK signaling pathways, makes it an excellent candidate for combination studies with existing anti-inflammatory drugs. The protocols and theoretical frameworks provided herein are intended to serve as a guide for researchers to explore these potential synergistic interactions, with the ultimate goal of developing more effective and safer treatments for inflammatory diseases. Further research is warranted to elucidate the precise molecular targets of this compound and to validate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for the Quantification of Inflexuside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B is an abietane diterpenoid isolated from the aerial parts of Isodon inflexus.[1] Structurally, it is identified as (-)-(1S,5S,10S,11R,13R)-1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-coumaroyl)-β-D-glucopyranoside.[1] This compound has demonstrated significant biological activity, notably the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, suggesting its potential as an anti-inflammatory agent.[1] Accurate and precise quantification of this compound in various matrices, including plant material and biological samples, is crucial for quality control, pharmacokinetic studies, and further pharmacological research.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the quantification of similar abietane diterpenoids and other diterpenoids from Isodon species.[2][3][4][5]

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for routine analysis and quality control of plant extracts, and LC-MS/MS for bioanalytical applications requiring higher sensitivity and selectivity, such as in plasma or tissue samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in raw plant material (Isodon inflexus) and its extracts.

Experimental Protocol

a) Sample Preparation (Plant Material)

  • Drying and Pulverization: Dry the aerial parts of Isodon inflexus at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol (HPLC grade).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Elution 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm and 315 nm (due to the coumaroyl group)

c) Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) Intra-day: < 2.0%; Inter-day: < 3.5%
Accuracy (Recovery) 97.5% - 103.2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as rat plasma, which is essential for pharmacokinetic studies.

Experimental Protocol

a) Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar abietane diterpenoid not present in the sample).

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.

b) LC-MS/MS Conditions

ParameterRecommended Conditions
LC System Shimadzu LC-30AD or equivalent
MS System AB Sciex Triple Quad™ 5500 or equivalent
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Elution 0-2 min, 10-50% B; 2-5 min, 50-90% B; 5-6 min, 90-10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions (Hypothetical) This compound: m/z [M-H]⁻ → fragment ions; Internal Standard: To be determined

c) Method Validation Parameters (Hypothetical Data for Plasma)

ParameterResult
Linearity (Concentration Range) 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Precision (%RSD) Intra-day: < 5.0%; Inter-day: < 8.0%
Accuracy (Recovery) 95.1% - 104.5%
Matrix Effect 92% - 108%

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and the biological context of this compound, the following diagrams are provided.

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Isodon inflexus Plant Material powder Drying & Pulverization plant->powder plasma Biological Fluid (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt extraction Solvent Extraction (e.g., Methanol) powder->extraction filter Filtration (0.22-0.45 µm) extraction->filter centrifuge Centrifugation ppt->centrifuge evap Evaporation & Reconstitution centrifuge->evap evap->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms data_acq Data Acquisition hplc->data_acq lcms->data_acq quant Quantification using Calibration Curve data_acq->quant report Reporting Results quant->report

Caption: Workflow for this compound analysis.

Simplified LPS/TLR4 Signaling Pathway and Potential Inhibition by this compound LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., NO, TNF-α, IL-6) NFkB->Cytokines induces transcription InflexusideB This compound InflexusideB->IKK Potential Inhibition InflexusideB->NFkB

Caption: LPS signaling and this compound's potential target.

Discussion

The provided protocols offer a robust starting point for the quantification of this compound. For HPLC-UV analysis, a C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., formic acid) is generally effective for separating diterpenoids. The UV detection wavelengths are chosen based on the chromophores present in the this compound structure, specifically the conjugated system in the abietane core and the coumaroyl moiety.

For LC-MS/MS analysis, which is essential for bioanalytical applications, electrospray ionization in negative mode (ESI-) is often suitable for phenolic and acidic compounds like diterpenoids. The development of a multiple reaction monitoring (MRM) method requires the selection of appropriate precursor and product ions. For this compound, the precursor ion would likely be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of the glycosidic bond and the coumaroyl ester linkage.

The lipopolysaccharide (LPS) signaling pathway is a key component of the innate immune response. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the Toll-like receptor 4 (TLR4) complex, which includes MD-2 and CD14.[6][7][8][9] This recognition triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB.[10] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for nitric oxide synthase (iNOS), which produces NO. The inhibitory effect of this compound on NO production in LPS-stimulated macrophages suggests that it may interfere with this pathway, possibly by inhibiting the activation of NF-κB or upstream signaling components like the IKK complex.[1]

It is imperative to perform a full method validation according to international guidelines (e.g., ICH, FDA) before applying these methods to routine analysis or clinical studies. This includes a thorough assessment of specificity, linearity, range, accuracy, precision, and stability. The use of a certified reference standard of this compound is essential for accurate quantification.

References

Inflexuside B: Application Notes and Protocols for Studying Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing Inflexuside B, a diterpenoid with demonstrated anti-inflammatory potential, in studies of cytokine release. While direct and detailed experimental data on this compound's effects on specific cytokines and its precise mechanism of action are limited in publicly available literature, this document compiles the existing information and provides generalized protocols based on studies of related compounds.

Introduction

This compound is an abietane diterpenoid isolated from Isodon inflexus.[1] Preliminary research has demonstrated its potential as an anti-inflammatory agent. Specifically, this compound has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key indicator of its anti-inflammatory properties.[1] The overproduction of pro-inflammatory mediators, including nitric oxide and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), is a hallmark of numerous inflammatory diseases. The inhibition of these molecules is a key strategy in the development of novel anti-inflammatory therapeutics.

The precise mechanisms through which this compound exerts its anti-inflammatory effects have not been fully elucidated in available literature. However, studies on analogous diterpenoids isolated from the Isodon genus suggest that the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a probable mechanism. The NF-κB pathway is a critical regulator of the gene expression of many pro-inflammatory cytokines. It is also plausible that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another key cascade in the inflammatory response.

These application notes offer detailed protocols for investigating the effects of this compound on cytokine release and for dissecting its underlying molecular mechanisms.

Data Presentation

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
CompoundCell LineStimulantIncubation Time (hours)Inhibitory EffectReference
This compound RAW264.7LPS24Strong Inhibition (Quantitative data not available in the abstract)[1]

Note: The primary publication identifies a "strong inhibitory activity" but does not provide specific IC50 values in its abstract. Researchers should determine the IC50 value empirically.

Table 2: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production
CytokineCell LineStimulantThis compound Concentration (µM)% Inhibition (Hypothetical)
TNF-α RAW264.7LPS115%
1045%
5085%
IL-6 RAW264.7LPS110%
1040%
5080%
IL-1β RAW264.7LPS120%
1050%
5090%

Disclaimer: The data in this table is hypothetical and is provided as a template for presenting experimental results. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol is designed to quantify the effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO, the solvent for this compound) and a negative control (cells without LPS stimulation).

  • Griess Assay: After the incubation period, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Measurement of Cytokine Levels using ELISA

This protocol details the quantification of TNF-α, IL-6, and IL-1β in the supernatant of cultured macrophages.

Materials:

  • Supernatants from cells treated as in Protocol 1.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffers and substrate solutions (provided with ELISA kits).

  • Microplate reader.

Procedure:

  • Sample Collection: Collect the cell culture supernatants from the experiment described in Protocol 1.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on the standard curve. The percentage inhibition of each cytokine is determined by comparing the concentrations in this compound-treated wells to the LPS-stimulated control wells.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a shorter duration (e.g., 30-60 minutes, as pathway activation is rapid).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. β-actin is used as a loading control.

Visualizations

Signaling Pathways and Experimental Workflow

InflexusideB_Mechanism cluster_0 Cellular Response to LPS cluster_1 Signaling Pathways cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) MAPK_Pathway->Cytokine_Genes NFkB_Pathway->Cytokine_Genes iNOS_Gene iNOS Gene NFkB_Pathway->iNOS_Gene Cytokine_Release Cytokine Release Cytokine_Genes->Cytokine_Release NO_Production NO Production iNOS_Gene->NO_Production InflexusideB This compound InflexusideB->MAPK_Pathway Inhibition (Possible) InflexusideB->NFkB_Pathway Inhibition (Hypothesized)

Caption: Hypothesized mechanism of this compound in inhibiting cytokine release.

Experimental_Workflow cluster_assays Downstream Assays Start RAW264.7 Cell Culture Pretreatment Pre-treatment with this compound Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Data_Collection Collect Supernatant & Lyse Cells Stimulation->Data_Collection Griess_Assay Griess Assay for NO Data_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Data_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (p-p65, p-p38, etc.) Data_Collection->Western_Blot

Caption: General experimental workflow for studying this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Inflexuside B Concentration for NO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Inflexuside B in nitric oxide (NO) inhibition experiments. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inhibiting nitric oxide (NO) production?

While direct studies on this compound are limited, research on the structurally related compound, inflexinol, provides significant insights. Inflexinol has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This suppression is achieved through the inhibition of the NF-κB signaling pathway.[1] Specifically, inflexinol prevents the degradation of IκB and the subsequent translocation of the p50 and p65 subunits of NF-κB into the nucleus.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS.[2][3][4][5][6]

Q2: What is a good starting concentration range for this compound in my experiments?

Based on studies with inflexinol, a concentration range of 1 µM to 10 µM is a reasonable starting point for cell-based assays.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Is this compound expected to be cytotoxic at effective concentrations?

Studies on inflexinol showed no significant cytotoxic effects in RAW 264.7 cells and astrocytes at concentrations up to 10 µM.[1] However, it is crucial to perform a cell viability assay (e.g., MTT, MTS, or resazurin) in parallel with your NO inhibition experiments to confirm that the observed effects are not due to cytotoxicity in your specific cell line.[7][8]

Q4: How can I measure the inhibition of nitric oxide production?

The most common method to indirectly measure NO production is the Griess assay.[9][10][11][12][13] This colorimetric assay quantifies the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in Griess assay - Phenol red in the culture medium can interfere with the absorbance reading. - Contamination of reagents or samples. - Cell death leading to the release of interfering substances.- Use phenol red-free culture medium for the experiment. - Use fresh, high-purity reagents and sterile techniques. - Confirm cell viability with a parallel assay.
No inhibition of NO production observed - this compound concentration is too low. - Ineffective induction of NO production (e.g., with LPS). - The compound may not be active in your specific cell line or under your experimental conditions. - Degradation of the compound.- Perform a dose-response experiment with a wider concentration range. - Ensure the potency and proper concentration of the inducing agent (e.g., LPS). - Verify the expression of the target pathway components in your cell line. - Store and handle this compound according to the manufacturer's instructions.
Inconsistent results between experiments - Variation in cell seeding density. - Inconsistent incubation times. - Pipetting errors.- Ensure consistent cell numbers are seeded for each experiment. - Adhere strictly to the established incubation times for cell treatment and assays. - Use calibrated pipettes and careful pipetting techniques.
Observed NO inhibition is accompanied by high cytotoxicity - The concentration of this compound is too high. - The observed reduction in nitrite is due to cell death rather than specific iNOS inhibition.- Lower the concentration range of this compound in your dose-response experiment. - Correlate the NO inhibition data with cell viability data to identify a non-toxic effective concentration.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of inflexinol on nitric oxide production and NF-κB activity in lipopolysaccharide (LPS)-stimulated cells. This data can serve as a reference for designing experiments with this compound.

Cell LineParameterIC₅₀ ValueReference
RAW 264.7 MacrophagesNO Production3.43 µM[1]
AstrocytesNO Production2.66 µM[1]
RAW 264.7 MacrophagesNF-κB Luciferase Activity2.77 µM[1]
AstrocytesNF-κB Luciferase Activity3.88 µM[1]

Experimental Protocols

Griess Assay for Nitrite Quantification

This protocol is adapted from standard Griess reagent systems.[10][11][13]

  • Reagent Preparation:

    • Prepare a 1% sulfanilamide solution in 5% phosphoric acid.

    • Prepare a 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution in water.

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in the same culture medium as your samples.

  • Assay Procedure:

    • Collect 50 µL of cell culture supernatant from each well of your experiment.

    • Add 50 µL of the sulfanilamide solution to each sample and standard well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm within 30 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the nitrite concentration in your samples from the standard curve.

MTT Cell Viability Assay

This is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Prepare a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Assay Procedure:

    • After the treatment period with this compound, remove the culture medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (solubilization solution only) from all readings.

    • Express the results as a percentage of the untreated control cells.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Bound Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation InflexusideB This compound InflexusideB->IkB Inhibits Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_Production Nitric Oxide Production iNOS_protein->NO_Production L-Arginine -> NO

Caption: Proposed signaling pathway for this compound-mediated inhibition of NO production.

G Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound and LPS Seed_Cells->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Collect_Supernatant Collect Supernatant for Griess Assay Incubate->Collect_Supernatant Perform_Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Perform_Viability_Assay Perform_Griess_Assay Perform Griess Assay Collect_Supernatant->Perform_Griess_Assay Measure_Absorbance Measure Absorbance Perform_Griess_Assay->Measure_Absorbance Perform_Viability_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Stability of Inflexuside B in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of Inflexuside B. As specific stability data for this compound is not extensively available in public literature, this guide offers a framework based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of a compound like this compound can be influenced by several environmental and chemical factors. The most common factors include temperature, light, pH, humidity, and oxidation.[1][2][3] Temperature fluctuations can accelerate degradation reactions, while exposure to light, particularly UV light, can cause photochemical degradation.[1][2][3] The pH of the solution or matrix is crucial, as many compounds are stable only within a narrow pH range.[1][4] Humidity can be a factor for solid samples, potentially leading to hydrolysis.[2] Oxidation is another common degradation pathway, which can be initiated by atmospheric oxygen or oxidizing agents.[1]

Q2: What are the recommended storage conditions for a long-term stability study of this compound?

A2: To establish a comprehensive stability profile, it is recommended to store this compound under a variety of controlled conditions. These typically include:

  • Long-term storage: 2-8°C (refrigerated) and 25°C/60% Relative Humidity (RH) or 30°C/65% RH.[5]

  • Accelerated stability testing: 40°C/75% RH.[5]

  • Photostability testing: Exposure to a standardized light source.[3]

It is also crucial to store samples in well-sealed containers to protect them from environmental influences.[6]

Q3: What analytical techniques are suitable for assessing the stability of this compound?

A3: A stability-indicating analytical method is essential, which is a validated method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7] High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[7][8] Other useful techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify and characterize degradation products.[8][9]

  • Spectroscopy (UV-Vis, IR, NMR): For detecting changes in the chemical structure and concentration.[8][10]

Troubleshooting Guide

Q1: I am observing unexpected and rapid degradation of this compound in my long-term experiment. What could be the cause?

A1: Unexpected degradation can stem from several sources. First, review your storage conditions to ensure they have been consistently maintained.[5] Temperature excursions or exposure to light can significantly accelerate degradation.[3] Consider the possibility of contamination in your sample or storage matrix. Re-evaluate the pH of your formulation, as slight shifts can sometimes lead to instability.[4] It is also possible that this compound is susceptible to oxidation; consider purging your sample containers with an inert gas like nitrogen or argon.[1]

Q2: My analytical results for this compound stability are inconsistent across different time points. How can I troubleshoot this?

A2: Inconsistent results can be due to issues with the analytical method or sample handling. First, ensure your analytical method is validated for stability testing, meaning it is specific, accurate, and precise.[7] Check for proper sample preparation and handling procedures. Inhomogeneity in the stored sample could lead to variations; ensure thorough mixing before taking an aliquot for analysis. If using chromatography, check for issues with the column, mobile phase, or detector that could lead to variable results. Running a system suitability test before each analytical run can help ensure the consistency of your analytical system.

Q3: A new, unknown peak is appearing in my chromatograms over time. What should I do?

A3: The appearance of a new peak is a strong indication of a degradation product. The primary goal is to identify this new compound. If you are using an HPLC-UV system, coupling it with a mass spectrometer (LC-MS) is the most effective way to get structural information about the unknown peak.[9] Understanding the structure of the degradation product can provide valuable insights into the degradation pathway of this compound.

Quantitative Data Presentation

A clear and structured presentation of quantitative data is crucial for interpreting stability results. Below is a template table for recording and comparing stability data for this compound under different storage conditions.

Storage ConditionTime Point (Months)This compound Assay (%)Appearance of Degradation Products (%)Observations (e.g., Color Change, Precipitation)
2-8°C0100.00.0Clear, colorless solution
399.80.2No change
699.50.5No change
1299.10.9No change
25°C / 60% RH0100.00.0Clear, colorless solution
398.21.8No change
696.53.5Slight yellowing
1293.07.0Noticeable yellowing
40°C / 75% RH0100.00.0Clear, colorless solution
195.34.7Slight yellowing
388.711.3Yellow solution
679.420.6Brownish-yellow solution

Experimental Protocols

General Protocol for Long-Term Stability Assessment of this compound

  • Sample Preparation:

    • Prepare a homogenous stock solution or solid formulation of this compound.

    • Characterize the initial purity and concentration of this compound using a validated analytical method (t=0).

    • Aliquot the sample into multiple sealed, airtight containers suitable for long-term storage. Ensure containers are inert and do not interact with the sample.

  • Storage:

    • Place the aliquoted samples in controlled environmental chambers set to the desired storage conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

    • Protect a subset of samples from light at each condition to assess photostability.

  • Time Points:

    • Establish a schedule for pulling samples for analysis. Typical time points for long-term studies are 0, 3, 6, 9, 12, 18, and 24 months.[5]

    • For accelerated studies, time points are more frequent, such as 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated stability-indicating method (e.g., HPLC).

    • Quantify the amount of remaining this compound and any degradation products.

    • Record any changes in physical appearance (e.g., color, clarity, precipitation).

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate and identify the degradation pathway if possible.

    • Establish a shelf-life based on the time it takes for the concentration of this compound to decrease to a predetermined acceptance criterion (e.g., 90% of the initial concentration).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Evaluation prep Sample Preparation (t=0 analysis) storage_long Long-Term Storage (2-8°C, 25°C/60% RH) prep->storage_long Distribute Samples storage_accel Accelerated Storage (40°C/75% RH) prep->storage_accel Distribute Samples storage_photo Photostability prep->storage_photo Distribute Samples analysis Analytical Testing (HPLC, LC-MS) storage_long->analysis Pull Samples at Scheduled Intervals storage_accel->analysis Pull Samples at Scheduled Intervals storage_photo->analysis Pull Samples at Scheduled Intervals eval Data Evaluation & Shelf-Life Determination analysis->eval

Caption: Workflow for a long-term stability study.

Troubleshooting_Degradation cluster_investigation Investigation Steps cluster_action Corrective Actions start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_ph Re-measure pH of Sample start->check_ph check_oxidation Assess for Oxidative Stress start->check_oxidation check_contamination Analyze for Contaminants start->check_contamination adjust_storage Calibrate/Adjust Storage check_storage->adjust_storage If inconsistent adjust_ph Buffer Formulation check_ph->adjust_ph If out of spec inert_atm Use Inert Atmosphere check_oxidation->inert_atm If susceptible reprepare Re-prepare Sample check_contamination->reprepare If present

Caption: Troubleshooting unexpected sample degradation.

Stability_Factors center This compound Stability temp Temperature center->temp light Light Exposure center->light ph pH center->ph humidity Humidity center->humidity oxidation Oxidation center->oxidation

Caption: Key factors influencing compound stability.

References

Troubleshooting Inflexuside B cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Inflexuside B in in vitro cytotoxicity studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Inconsistent IC50 Values for this compound

Question: We are observing significant variability in the IC50 values of this compound across different experimental replicates. What could be the cause, and how can we troubleshoot this?

Answer: Inconsistent IC50 values are a common issue in in vitro cytotoxicity assays. Several factors can contribute to this problem. Below is a step-by-step guide to help you identify and resolve the issue.

Troubleshooting Workflow:

G cluster_0 Start: Inconsistent IC50 Values cluster_1 Step 1: Verify Compound Handling cluster_2 Step 2: Evaluate Assay Protocol cluster_3 Step 3: Assess Cell Culture Conditions cluster_4 Resolution start Inconsistent IC50 Values solubility Check Solubility & Stability - Visually inspect for precipitates - Prepare fresh stock solutions - Test different solvents start->solubility storage Review Storage Conditions - Aliquot stock solutions - Avoid freeze-thaw cycles - Store at recommended temperature solubility->storage cell_density Optimize Cell Density - Ensure exponential growth phase - Perform cell titration experiment storage->cell_density incubation Standardize Incubation Time - Use a consistent duration - Consider compound's mechanism cell_density->incubation controls Validate Controls - Check vehicle control for toxicity - Ensure positive control is effective incubation->controls cell_health Monitor Cell Health - Check for contamination - Use cells at low passage number controls->cell_health media Ensure Media Consistency - Use the same batch of serum - Check for media component degradation cell_health->media end Consistent IC50 Values media->end

Figure 1: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
This compound Solubility and Stability 1. Visual Inspection: Check for any precipitation in your stock or working solutions. 2. Fresh Preparations: Prepare fresh stock solutions of this compound before each experiment. The stability of this compound in solution may be limited.[1][2][3] 3. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.[4]
Cell Density and Growth Phase 1. Optimal Seeding Density: Determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during the experiment.[4][5] 2. Consistent Plating: Use a precise and consistent method for cell plating to avoid variability in cell numbers per well.
Assay Protocol Variations 1. Incubation Time: Use a fixed incubation time for all experiments. The cytotoxic effect of a compound can be time-dependent.[6] 2. Reagent Addition: Ensure consistent timing and technique when adding reagents like MTT or LDH substrate. 3. Controls: Include appropriate controls in every plate: blank (media only), vehicle control (cells + solvent), and positive control (a known cytotoxic agent).[7]
Cell Culture Conditions 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time. 2. Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can affect cellular responses. 3. Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as lot-to-lot variability can influence cell growth and drug sensitivity.[4]
Issue 2: High Background Signal in Cytotoxicity Assay

Question: We are observing high absorbance/fluorescence in our negative control wells, making it difficult to determine the true cytotoxic effect of this compound. What could be causing this?

Answer: High background signal can be due to several factors related to the assay reagents, the compound itself, or the cell culture conditions.

Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Media Components 1. Phenol Red: If using a colorimetric assay, phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium.[7] 2. Serum Proteins: Components in the serum can sometimes interact with assay reagents. Run a control with media and serum but without cells.[4]
This compound Interference 1. Compound Color/Fluorescence: Check if this compound itself absorbs light or fluoresces at the same wavelength as your assay. Run controls with the compound in cell-free media.
Cellular Factors 1. High Cell Density: Too many cells can lead to high metabolic activity and thus a high background signal in viability assays. Optimize your cell seeding density.[5] 2. Contamination: Bacterial or yeast contamination can interfere with assay readings. Visually inspect your cultures and perform routine contamination checks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on the properties of similar natural glycosides, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[4] For compounds with poor aqueous solubility, forming complexes with substances like pyridoxal phosphate has been shown to improve solubility.[8]

Q2: What is the expected mechanism of action for this compound-induced cytotoxicity?

A2: While the specific mechanism for this compound is under investigation, similar natural products often induce cytotoxicity through the induction of apoptosis and/or cell cycle arrest.[9][10][11] Key events may include activation of caspases, changes in mitochondrial membrane potential, and arrest at specific phases of the cell cycle.[12][13][14][15][16]

Proposed Signaling Pathway for this compound-Induced Apoptosis:

G cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Execution Phase inflexuside This compound bax Bax Activation inflexuside->bax bcl2 Bcl-2 Inhibition inflexuside->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Proposed mitochondrial pathway of apoptosis induced by this compound.

Q3: How can I determine if this compound is causing apoptosis or necrosis?

A3: You can differentiate between apoptosis and necrosis using several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can indicate apoptosis induction.[15]

  • DNA Fragmentation Analysis: Detecting DNA laddering on an agarose gel or using a TUNEL assay can identify the characteristic DNA fragmentation of apoptosis.

Q4: Can this compound affect the cell cycle?

A4: Yes, it is possible. Many cytotoxic natural products can induce cell cycle arrest at the G1, S, or G2/M phases.[13][17][18][19] To investigate this, you can perform cell cycle analysis using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

Proposed Workflow for Cell Cycle Analysis:

G start Seed Cells treat Treat with this compound (24-48 hours) start->treat harvest Harvest and Fix Cells (e.g., with Ethanol) treat->harvest stain Stain with Propidium Iodide and RNase harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Figure 3: Experimental workflow for cell cycle analysis.

Q5: What are some typical IC50 values for cytotoxic natural products in vitro?

A5: IC50 values can vary widely depending on the compound, cell line, and assay conditions. The following table provides hypothetical IC50 values for this compound against common cancer cell lines to serve as a reference point.

Cell Line Cancer Type Hypothetical IC50 (µM) of this compound (48h)
MCF-7 Breast Cancer15.2
HeLa Cervical Cancer25.8
A549 Lung Cancer32.5
HepG2 Liver Cancer18.9

Note: These are example values and actual results may vary.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effect of this compound by measuring the metabolic activity of cells.

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment: Treat cells with this compound in a suitable plate or flask for the desired time.

  • Cell Lysis: Harvest and lyse the cells to release the cellular contents.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Compare the caspase-3 activity in treated samples to that in untreated controls.

References

Inflexuside B off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with Inflexuside B in our cancer cell line, even at low concentrations. What could be the cause?

A1: Unexpected cytotoxicity at low concentrations of a test compound like this compound, a hypothetical iridoid glycoside, could be due to several factors. Iridoid glycosides are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The observed effect might be an on-target effect for this specific cell line, rather than an off-target one. However, it is also possible that your cell line is particularly sensitive to the compound, or that there are off-target effects at play.

To troubleshoot this, we recommend the following:

  • Perform a dose-response curve: This will help you determine the EC50 value for cytotoxicity in your specific cell line.

  • Assess markers of apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.

  • Cell cycle analysis: Analyze the cell cycle distribution to see if this compound is causing arrest at a specific phase.

  • Test on a non-cancerous cell line: Comparing the cytotoxic effect on a healthy cell line can help determine if the effect is cancer-cell specific.

Q2: Our results with this compound are inconsistent across different experimental batches. What could be the reason for this variability?

A2: Inconsistent results with natural compounds like iridoid glycosides can stem from several sources. The stability of the compound, variations in cell culture conditions, and the presence of confounding variables in the assay are common culprits.

Here are some steps to improve reproducibility:

  • Compound Stability: Ensure proper storage of your this compound stock solution (e.g., protected from light, at the recommended temperature). Prepare fresh working solutions for each experiment.

  • Cell Culture Consistency: Maintain consistent cell passage numbers, seeding densities, and growth media conditions. Mycoplasma contamination can also significantly alter cellular responses.

  • Assay Conditions: Standardize all incubation times, reagent concentrations, and measurement parameters.

Q3: We are studying the anti-inflammatory effects of this compound by measuring NF-κB activity, but we are not seeing the expected inhibition. Why might this be?

A3: While many iridoid glycosides are known to have anti-inflammatory effects, the specific mechanisms can vary.[3][4] If you are not observing NF-κB inhibition, it could be due to several reasons:

  • Alternative Anti-inflammatory Pathways: this compound might be exerting its anti-inflammatory effects through a different pathway, such as by modulating the PI3K/Akt/mTOR signaling pathway.[5]

  • Kinetics of Inhibition: The timing of your measurement might be missing the window of maximal inhibition. Consider performing a time-course experiment.

  • Cell-Type Specificity: The effect of this compound on NF-κB may be cell-type specific.

  • Compound Concentration: The concentration you are using might be too low to elicit a significant inhibitory effect on NF-κB in your assay system.

We recommend exploring other inflammatory signaling pathways and performing a comprehensive dose-response and time-course study.

Troubleshooting Guides

Problem: Unexpected Changes in Cell Morphology

Symptoms: Cells appear stressed, rounded up, or detached from the culture plate after treatment with this compound, even at non-cytotoxic concentrations.

Possible Causes:

  • Cytoskeletal Disruption: The compound may be interfering with the cellular cytoskeleton.

  • Altered Cell Adhesion: this compound could be affecting the expression or function of cell adhesion molecules.

  • Induction of Autophagy: Changes in morphology can be associated with the induction of autophagy.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cell morphology changes.

Problem: Contradictory Results Between Different Assay Types

Symptoms: For example, a proliferation assay (e.g., MTT) suggests a decrease in cell viability, while a membrane integrity assay (e.g., LDH release) shows no significant cytotoxicity.

Possible Causes:

  • Metabolic Interference: The compound may be interfering with the metabolic activity of the cells, which can affect assays like MTT that rely on mitochondrial function.

  • Apoptosis vs. Necrosis: The primary mode of cell death may be apoptosis, which does not immediately lead to membrane rupture and LDH release.

  • Assay Artifacts: The compound itself might be colored or fluorescent, interfering with the readout of certain assays.

Troubleshooting Workflow:

Caption: Workflow for addressing conflicting results from different cellular assays.

Quantitative Data Summary

Table 1: Potential Biological Activities of Iridoid Glycosides in Cellular Assays

Cell LineCompound ClassConcentration RangeObserved EffectPotential Signaling PathwayReference
Various Cancer CellsIridoid Glycosides1-100 µMInhibition of proliferation, induction of apoptosis, cell cycle arrestPI3K/Akt/mTOR, NF-κB, VEGF[1][2][5]
MacrophagesIridoid Glycosides5-50 µMInhibition of pro-inflammatory cytokine productionNF-κB[3][4]
HepatocytesIridoid Glycosides10-100 µMProtection against toxin-induced damageN/A[4]
Neuronal CellsIridoid Glycosides1-20 µMNeuroprotective effectsN/A[4]

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine if this compound induces apoptosis in the target cell line.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Western Blot for NF-κB Pathway Activation

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cells of interest

  • This compound

  • LPS (or other appropriate stimulus)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells and treat with this compound for a predetermined pre-incubation time.

  • Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the NF-κB pathway for a short period (e.g., 30 minutes).

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

Signaling Pathway Diagram

G cluster_0 Potential Iridoid Glycoside Interactions cluster_1 This compound (Hypothetical) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFKB_p65_p50 p65/p50 NFKB_p65_p50_active p65/p50 (active) NFKB_p65_p50->NFKB_p65_p50_active Release nucleus Nucleus NFKB_p65_p50_active->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression Inflexuside_B This compound Inflexuside_B->IKK Inhibits? Inflexuside_B->NFKB_p65_p50_active Inhibits Translocation?

Caption: Hypothetical mechanism of NF-κB pathway modulation by this compound.

References

Technical Support Center: Enhancing Inflexuside B Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address bioavailability challenges during in-vivo studies of poorly soluble compounds like Inflexuside B.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our rodent model after oral administration. What is the likely cause?

A1: Low oral bioavailability is the most probable cause, a common issue for compounds with poor aqueous solubility.[1][2][3] Bioavailability is influenced by a drug's solubility in gastrointestinal fluids and its permeability across the intestinal wall.[3][4] For a poorly soluble drug, the dissolution rate is often the limiting step for absorption into the bloodstream.[5][6] This issue is characteristic of drugs in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[6][7]

Q2: What initial steps can we take to diagnose the bioavailability problem with this compound?

A2: A systematic approach is crucial. First, confirm the compound's physicochemical properties to understand the root cause.

  • Determine Aqueous Solubility: Measure solubility at different pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Assess Permeability: Use in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.[8][9]

  • Classify the Compound: Use the solubility and permeability data to place this compound into the Biopharmaceutics Classification System (BCS). This will guide your formulation strategy.[6]

Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound?

A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][7]

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate. Techniques include micronization and nanonization (e.g., creating a nanosuspension).[1][7][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic carrier can significantly improve solubility and dissolution.[1][6][11] Common methods to create solid dispersions include spray drying and hot-melt extrusion.[6][11]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and facilitate absorption.[12][13]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[1][8][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent plasma concentration profiles between test subjects.

  • Possible Cause: Formulation instability or variability in the gastrointestinal environment of the animals (e.g., presence or absence of food).

  • Troubleshooting Steps:

    • Standardize Dosing Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipid-based formulations.

    • Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. For solid dispersions, confirm that the drug is amorphously and homogeneously dispersed within the polymer matrix.

    • Assess Formulation Stability: Check for any signs of drug precipitation or crystallization in your formulation before administration.

Issue 2: Improved in-vitro dissolution does not translate to improved in-vivo bioavailability.

  • Possible Cause: This is often referred to as the solubility-permeability interplay.[4] Some solubilizing agents (e.g., surfactants, cyclodextrins) can increase solubility but simultaneously decrease the fraction of free drug available for absorption, thereby reducing permeability.[4][15] Another possibility is significant first-pass metabolism in the liver.[7]

  • Troubleshooting Steps:

    • Evaluate Permeability of the Formulation: Re-assess the permeability of your new formulation using a Caco-2 assay.

    • Investigate P-gp Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, the high concentration achieved by the formulation might be countered by increased efflux.[16]

    • Conduct a Pilot IV Dosing Study: Administering this compound intravenously can help determine its absolute bioavailability and clarify the extent of first-pass metabolism.

Data Presentation: Comparison of Formulation Strategies

The table below presents hypothetical pharmacokinetic data following oral administration of this compound (50 mg/kg) in rats using different formulation approaches. This illustrates how data should be structured for clear comparison.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 15 ± 44.095 ± 25100% (Reference)
Micronized Suspension 45 ± 112.5310 ± 60326%
Solid Dispersion (1:5 Drug:PVP VA64) 250 ± 551.51450 ± 2101526%
SEDDS Formulation 310 ± 681.01880 ± 3501979%

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of this compound.

1. Materials & Equipment:

  • This compound

  • Polymer carrier (e.g., PVP VA64, HPMC-AS)

  • Solvent system (e.g., Dichloromethane/Methanol, Acetone)

  • Spray dryer apparatus

  • High-performance liquid chromatography (HPLC) system for drug content analysis

2. Methodology:

  • Solution Preparation: Accurately weigh this compound and the selected polymer (e.g., a 1:5 drug-to-polymer ratio). Dissolve both components completely in a suitable solvent system to create a clear solution.

  • Spray Drying Process:

    • Set the spray dryer parameters: inlet temperature, aspiration rate, and solution feed rate. These must be optimized for the specific solvent and polymer system.

    • Pump the prepared solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion, which is collected in the cyclone separator.

  • Powder Characterization:

    • Drug Content: Determine the actual drug loading in the final powder using a validated HPLC method.[17][18]

    • Amorphicity: Confirm the absence of crystalline drug using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[8]

    • In-Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to compare the release profile against the unformulated drug.

Visualizations

Signaling Pathways and Experimental Workflows

BCS_Classification cluster_0 Biopharmaceutics Classification System (BCS) bcs Drug Candidate (e.g., this compound) solubility High Solubility bcs->solubility Solubility Assessment permeability High Permeability bcs->permeability Permeability Assessment class1 Class I (High Sol, High Perm) solubility->class1 class3 Class III (High Sol, Low Perm) solubility->class3 low_solubility Low Solubility class2 Class II (Low Sol, High Perm) <- Likely for this compound low_solubility->class2 class4 Class IV (Low Sol, Low Perm) low_solubility->class4 permeability->class1 permeability->class2 low_permeability Low Permeability low_permeability->class3 low_permeability->class4

Caption: BCS framework for classifying drugs based on solubility and permeability.

Formulation_Workflow start Problem: Low this compound Bioavailability physchem Physicochemical Characterization (Solubility, Permeability) start->physchem bcs BCS Classification physchem->bcs strategy Select Formulation Strategy (e.g., Solid Dispersion) bcs->strategy formulate Prepare Formulation (Spray Drying) strategy->formulate invitro In-Vitro Testing (Dissolution, Stability) formulate->invitro invitro->strategy Optimization Needed invivo In-Vivo PK Study (Rodent Model) invitro->invivo Promising Results analysis Data Analysis (Cmax, AUC) invivo->analysis end Successful Bioavailability Enhancement analysis->end

Caption: Experimental workflow for developing and testing a new formulation.

Troubleshooting_Tree q1 Low/Variable Plasma Concentration Observed? q2 Is In-Vitro Dissolution Improved? q1->q2 Yes c1 Issue is likely dissolution-limited. Enhance solubility. q1->c1 No q2->c1 No q3 Is the issue high variability or universally low? q2->q3 Yes c2 Check formulation stability & homogeneity. Standardize dosing. q3->c2 High Variability c3 Permeability issue or first-pass metabolism. Consider IV study. q3->c3 Universally Low

Caption: Troubleshooting guide for low bioavailability in in-vivo studies.

References

Inflexuside B interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inflexuside B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is an abietane diterpenoid isolated from the aerial parts of Isodon inflexus. Its primary reported biological activity is the potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This suggests that this compound may have anti-inflammatory properties by targeting the inducible nitric oxide synthase (iNOS) pathway.

Q2: What is the mechanism of action for this compound's inhibition of nitric oxide production?

A2: The precise mechanism of this compound is a subject of ongoing research. However, its inhibitory effect on LPS-induced NO production suggests it likely interferes with the iNOS signaling pathway. This pathway is typically initiated by LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface, leading to the activation of downstream signaling cascades, including MAP kinases (ERK, p38, and JNK) and the transcription factor NF-κB. These pathways converge to induce the expression of the iNOS enzyme, which then produces NO. This compound may act at one or more points along this pathway to suppress iNOS expression or activity.

Q3: In what solvent should I dissolve this compound?

A3: While specific solubility data for this compound is not widely published, abietane diterpenoids are generally characterized by poor water solubility. Therefore, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium at a low, non-toxic level (typically ≤0.1% v/v).

Q4: Can this compound interfere with my assay readout?

A4: Yes, as a natural product, this compound has the potential to interfere with assay readouts. This can manifest in several ways, including intrinsic color or fluorescence, light scattering due to poor solubility, or non-specific interactions with assay components. It is essential to include appropriate controls to identify and mitigate such interference.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in a typical nitric oxide (NO) production assay using the Griess reagent in LPS-stimulated RAW264.7 macrophages.

Problem Possible Cause Recommended Solution
High background in control wells (this compound alone, no LPS) 1. Intrinsic color of this compound: The compound itself may absorb light at the same wavelength as the Griess reaction product (around 540 nm). 2. Precipitation of this compound: Poor solubility can lead to light scattering, causing an artificially high absorbance reading.1. Run a spectral scan of this compound in the assay medium to check for absorbance at 540 nm. If it absorbs, subtract the absorbance of a "compound only" control well from your experimental wells. 2. Visually inspect the wells for any precipitate. If observed, try lowering the concentration of this compound or using a different solubilizing agent (e.g., a small amount of a non-ionic surfactant like Tween-20, with appropriate vehicle controls).
Inconsistent or non-reproducible results 1. Incomplete dissolution of this compound: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in aqueous media, the effective concentration will vary between experiments. 2. Degradation of this compound: The stability of this compound in your specific assay conditions may be a factor.1. Ensure your stock solution is clear and fully dissolved. When diluting into aqueous media, vortex thoroughly and do not store diluted solutions for extended periods. 2. Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and store them at the recommended temperature (typically -20°C or -80°C).
Unexpected increase in NO production at certain concentrations 1. Pro-oxidant activity: Some compounds can exhibit a hormetic effect, being anti-inflammatory at some concentrations and pro-inflammatory or pro-oxidant at others. 2. Interference with Griess reagent: this compound or its degradation products might react with the Griess reagent, leading to a false-positive signal.1. Perform a broad dose-response curve to identify the optimal inhibitory concentration range. 2. Test for direct interference by adding this compound to a known concentration of sodium nitrite (the standard for the Griess assay) and see if the reading is altered.
No inhibition of NO production observed 1. Incorrect concentration range: The concentrations of this compound being tested may be too low to elicit an inhibitory effect. 2. LPS not sufficiently activated: The concentration or activity of the LPS used may be insufficient to induce a robust NO production signal. 3. Cell health issues: The RAW264.7 cells may not be healthy or responsive.1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify the activity of your LPS stock. Include a positive control inhibitor of iNOS (e.g., L-NMMA) to ensure the assay is working correctly. 3. Check cell viability using an MTT or similar assay in parallel with your NO production assay.

Experimental Protocols

Key Experiment: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

This protocol describes a common method to assess the inhibitory effect of this compound on nitric oxide production.

1. Cell Culture and Seeding:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

2. Compound and LPS Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.1%.

  • After 24 hours of cell adherence, remove the old medium and replace it with fresh medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubate the cells with this compound for 2 hours.[1]

  • Following the pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production.[2]

  • Include control wells: cells with medium only (negative control), cells with LPS only (positive control for NO production), and cells with this compound only (to check for cytotoxicity and background interference).

  • Incubate the plate for an additional 18-24 hours.[1][2]

3. Nitric Oxide Measurement (Griess Assay):

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[2]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[2]

  • Measure the absorbance at 540 nm using a microplate reader.[1][2]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

4. Cell Viability Assay (MTT Assay):

  • It is recommended to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.

  • After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells in the original plate and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (typically 570 nm).

Visualizations

LPS-Induced iNOS Signaling Pathway

LPS_iNOS_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (JNK, p38, ERK) MyD88->MAPK_pathway NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to promoter Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Citrulline L-Citrulline iNOS_Protein->Citrulline Arginine L-Arginine Arginine->iNOS_Protein AP1 AP-1 MAPK_pathway->AP1 Activates AP1->iNOS_Gene Binds to promoter

Caption: Simplified signaling pathway of LPS-induced iNOS expression.

Experimental Workflow for Screening this compound

Experimental_Workflow start Start culture_cells Culture & Seed RAW264.7 Cells start->culture_cells prepare_compounds Prepare this compound Dilutions & Controls culture_cells->prepare_compounds pre_incubate Pre-incubate Cells with This compound (2h) prepare_compounds->pre_incubate stimulate Stimulate with LPS (18-24h) pre_incubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay Perform MTT Assay (on remaining cells) stimulate->mtt_assay In parallel griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read Absorbance (540nm & 570nm) griess_assay->read_absorbance mtt_assay->read_absorbance analyze_data Analyze Data (Calculate % Inhibition & % Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's effect on NO production.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent Results? check_solubility Check Compound Solubility (Visual Inspection, Fresh Dilutions) start->check_solubility Yes high_background High Background in Compound-only Control? start->high_background No check_solubility->high_background check_intrinsic_color Run Spectral Scan of Compound high_background->check_intrinsic_color Yes no_inhibition No Inhibition Observed? high_background->no_inhibition No check_intrinsic_color->no_inhibition check_assay_controls Check Positive Control Inhibitor & LPS Activity no_inhibition->check_assay_controls Yes check_cell_viability Perform MTT/Viability Assay no_inhibition->check_cell_viability No check_assay_controls->check_cell_viability

Caption: A logical approach to troubleshooting common assay issues.

References

Inflexuside B degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Inflexuside B and to which chemical class does it belong?

This compound is a natural product, likely an iridoid glycoside. Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are found in a variety of plants and often possess biological activities.

Q2: What are the general recommendations for storing this compound?

Based on the general properties of iridoid glycosides, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

  • Light: Protect from light. Store in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.

  • Form: Store as a dry powder. If in solution, use a non-aqueous solvent and store at low temperatures. Aqueous solutions are more prone to hydrolysis.

Q3: What are the primary factors that can cause this compound degradation?

The stability of iridoid glycosides can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • pH: Both strongly acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond or other rearrangements.[1][2]

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: If working with plant extracts, endogenous enzymes could potentially degrade the glycoside.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in an appropriate solvent if in solution. 2. Perform a purity check using techniques like HPLC or LC-MS to assess the integrity of the compound. 3. Aliquot the stock solution to minimize freeze-thaw cycles.
Unexpected peaks appear in my chromatogram (HPLC/LC-MS) over time. The compound is degrading into multiple byproducts.1. Investigate the storage solvent. Consider switching to a less reactive or drier solvent. 2. Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation). 3. Perform a forced degradation study to identify conditions that accelerate degradation and should be avoided.
Inconsistent experimental results. Variability in the purity or concentration of this compound due to degradation between experiments.1. Prepare fresh working solutions from a properly stored stock for each experiment. 2. Re-qualify the stock solution periodically to ensure its concentration and purity.

Data Summary

Table 1: General Stability of Iridoid Glycosides under Different Conditions.

Condition General Stability Potential Degradation Pathway
High Temperature (>40°C) Unstable[1][2]Thermal decomposition, hydrolysis
Strongly Acidic (pH < 3) Potentially unstable[1][2]Acid-catalyzed hydrolysis of the glycosidic bond
Strongly Alkaline (pH > 9) Unstable[1][2]Base-catalyzed hydrolysis and epimerization
Exposure to Light Potentially unstablePhotodegradation
Presence of Oxygen Potentially unstableOxidation

Note: This table provides a qualitative summary based on general knowledge of iridoid glycosides. Specific quantitative data for this compound is not available.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

Objective: To assess the short-term stability of this compound in a common solvent at different temperatures.

Materials:

  • This compound (as a dry powder)

  • Anhydrous ethanol (or another appropriate solvent)

  • Amber glass vials with screw caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Benchtop for room temperature storage (~25°C)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in anhydrous ethanol to a final concentration of 1 mg/mL. This will be your stock solution.

    • Immediately after preparation, analyze a sample of the stock solution by HPLC/LC-MS to obtain the initial purity and peak area (Time = 0).

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials.

    • Store the vials at three different temperature conditions:

      • -20°C (Freezer)

      • 4°C (Refrigerator)

      • 25°C (Room Temperature, protected from light)

  • Time-Point Analysis:

    • At specified time points (e.g., 24 hours, 48 hours, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Analyze the sample by HPLC/LC-MS using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (Time = 0).

    • Calculate the percentage of this compound remaining at each time point for each storage condition.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base/Enzyme Oxidation Oxidation This compound->Oxidation  Oxygen Photodegradation Photodegradation This compound->Photodegradation  Light Aglycone + Sugar Aglycone + Sugar Hydrolysis->Aglycone + Sugar Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL in Ethanol) T0_Analysis Initial Analysis (T=0) (HPLC/LC-MS) Stock_Solution->T0_Analysis Storage_Minus20 Store at -20°C Storage_4 Store at 4°C Storage_25 Store at 25°C Time_Points Analyze at Time Points (24h, 48h, 72h, 1 week) Storage_Minus20->Time_Points Storage_4->Time_Points Storage_25->Time_Points Data_Analysis Calculate % Remaining & Monitor Degradants Time_Points->Data_Analysis

Caption: Workflow for a preliminary stability study of this compound.

References

Technical Support Center: Mitigating Inflexuside B-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on Inflexuside B, an abietane diterpenoid from Isodon inflexus, is limited. Initial characterizations suggest it has anti-inflammatory properties, such as inhibiting lipopolysaccharide (LPS)-induced cellular responses. However, it is plausible that at high concentrations or in specific cell types, this compound may exert off-target effects, leading to cellular stress. This guide is based on general principles of mitigating drug-induced cellular stress and provides a framework for researchers encountering such phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when studying the cellular effects of this compound, assuming it is causing unintended cellular stress.

Question Answer
Q1: My cells show a significant decrease in viability even at low concentrations of this compound. What should I do? 1. Confirm Compound Purity and Concentration: Ensure the purity of your this compound stock and verify the final concentration in your culture medium. 2. Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Consider testing a range of cell lines to find a more resistant one for your model system. 3. Reduce Incubation Time: Shorten the exposure time of the cells to this compound to see if the toxicity is time-dependent.
Q2: I am observing high levels of Reactive Oxygen Species (ROS) in my this compound-treated cells. How can I mitigate this? 1. Use Antioxidants: Co-treat your cells with a well-characterized antioxidant like N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels and directly scavenge ROS.[1][2][3] 2. Optimize Compound Concentration: High concentrations of many compounds can induce oxidative stress. Determine the lowest effective concentration of this compound for your primary endpoint to minimize off-target ROS production.
Q3: My apoptosis assay (e.g., Annexin V/PI) shows a high percentage of late apoptotic or necrotic cells. What does this indicate? This suggests that the concentration of this compound used is highly cytotoxic, causing rapid cell death. To study the mechanism of apoptosis, you should: 1. Perform a Dose-Response and Time-Course Experiment: Use lower concentrations of this compound and/or shorter incubation times to capture cells in the early stages of apoptosis. 2. Consider a Different Assay: Assays that measure caspase activation can provide earlier indications of apoptosis.
Q4: My Western blot results for p-JNK or p-p38 are inconsistent. What are some common troubleshooting steps? 1. Sample Preparation: Ensure rapid cell lysis on ice with phosphatase and protease inhibitors to preserve phosphorylation states. 2. Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. 3. Antibody Titration: Optimize the concentrations of your primary and secondary antibodies. 4. Transfer Efficiency: Check your protein transfer from the gel to the membrane using Ponceau S staining.
Q5: Can I use kinase inhibitors to prevent this compound-induced cell death? Yes, if you have identified that specific signaling pathways are activated. For example: 1. JNK Inhibitors (e.g., SP600125): If you observe JNK phosphorylation, using a JNK inhibitor can help determine if this pathway is critical for the observed cellular stress and apoptosis.[4][] 2. p38 MAPK Inhibitors (e.g., SB203580): Similarly, if p38 MAPK is activated, its inhibition can reveal its role in the stress response.[6][7][8][9] Always include appropriate vehicle controls when using inhibitors.

Quantitative Data on Mitigation Strategies

The following tables present hypothetical data to illustrate the potential effects of mitigating agents on this compound-induced cellular stress.

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

TreatmentCell Viability (%)Intracellular ROS (Fold Change)
Vehicle Control100 ± 4.51.0 ± 0.1
This compound (50 µM)45 ± 5.23.5 ± 0.4
This compound (50 µM) + NAC (5 mM)85 ± 6.11.2 ± 0.2
NAC (5 mM)98 ± 3.90.9 ± 0.1

Table 2: Effect of Kinase Inhibitors on this compound-Induced Apoptosis

TreatmentApoptotic Cells (%) (Annexin V+)
Vehicle Control5 ± 1.2
This compound (50 µM)40 ± 3.8
This compound (50 µM) + JNK Inhibitor (10 µM)15 ± 2.5
This compound (50 µM) + p38 Inhibitor (10 µM)25 ± 3.1
JNK Inhibitor (10 µM)6 ± 1.5
p38 Inhibitor (10 µM)5 ± 1.1

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol describes how to measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]

Materials:

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are 70-80% confluent on the day of the experiment.

  • The next day, remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells twice with 100 µL of pre-warmed PBS.

  • Add 100 µL of the medium containing this compound and/or mitigating agents to the respective wells.

  • Incubate for the desired time (e.g., 1-6 hours).

  • Measure the fluorescence immediately using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12][13][14][15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound and/or mitigating agents for the desired duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) followed by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blotting for Stress-Activated Kinases

This protocol outlines the detection of total and phosphorylated JNK and p38 MAPK by Western blotting.[16][17][18]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells as required, then wash with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and acquire the image using a chemiluminescence detection system.

Visualizations

Signaling Pathway Diagram

InflexusideB_Stress_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ROS This compound->ROS (High Conc.) MAPKKK MAPKKK ROS->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis / Cell Death JNK->Apoptosis p38->Apoptosis

Caption: Hypothetical this compound-induced stress pathway.

Experimental Workflow Diagram

Mitigation_Workflow cluster_assays Assess Cellular Stress Endpoints start Seed Cells treat Treat with this compound +/- Mitigating Agents (e.g., NAC, Kinase Inhibitors) start->treat incubate Incubate (Time-course) treat->incubate ros_assay ROS Assay (DCFH-DA) incubate->ros_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay wb_assay Western Blot (p-JNK, p-p38) incubate->wb_assay analyze Data Analysis & Comparison ros_assay->analyze apoptosis_assay->analyze wb_assay->analyze end Conclusion analyze->end

Caption: Workflow for testing mitigating agents.

Troubleshooting Logic Diagram

Troubleshooting_Tree start Unexpected High Cell Death? check_conc Verify Compound Concentration and Purity start->check_conc Yes check_cells Check Cell Health & Passage Number start->check_cells No, other issues dose_response Perform Dose-Response Experiment check_conc->dose_response time_course Perform Time-Course Experiment use_antioxidant Co-treat with Antioxidant (NAC) time_course->use_antioxidant High ROS observed? use_inhibitor Use Pathway-Specific Inhibitor time_course->use_inhibitor Pathway activation? dose_response->time_course

Caption: Troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Inflexuside B Vehicle Control Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate vehicle control for experiments involving Inflexuside B. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for creating a stock solution of this compound for in vitro experiments?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly water-soluble natural products like this compound. It is crucial to use cell culture-grade, anhydrous DMSO to ensure the stability of the compound and the health of your cells.

Q2: What is the maximum final concentration of DMSO that should be used in cell culture media?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v) . While some cell lines can tolerate up to 0.5%, concentrations above this can induce off-target effects, including altered cell proliferation, differentiation, and toxicity.[1] It is imperative to run a vehicle-only control group with the same final DMSO concentration as your experimental groups to differentiate the effects of the compound from the effects of the solvent.[2]

Q3: My compound is precipitating out of solution when I add it to the aqueous culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds. Consider the following troubleshooting steps:

  • Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can sometimes help maintain solubility.

  • Increase mixing: Pipette up and down gently or vortex briefly immediately after adding the stock solution to the medium to ensure rapid and even dispersion.

  • Prepare fresh dilutions: Avoid storing diluted working solutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock just before adding them to your cells.

  • Assess final concentration: The desired final concentration of this compound might be above its solubility limit in the final medium composition. You may need to test a lower concentration range.

Q4: What are the standard vehicle recommendations for in vivo studies with this compound?

A4: The choice of an in vivo vehicle depends entirely on the route of administration.

  • Oral (PO) Administration: A common and effective vehicle is an aqueous suspension using 0.5% to 1% (w/v) Carboxymethyl cellulose (CMC) .[3][4] Sometimes, a small amount of a surfactant like Tween 80 (e.g., 0.1%) is added to improve the wettability and suspension of the compound.

  • Intraperitoneal (IP) or Intravenous (IV) Injection: For parenteral routes, a multi-component system is often required. A common formulation for poorly soluble compounds is a mixture of DMSO, a non-ionic surfactant like Cremophor EL, and saline . The ratios must be carefully optimized to ensure solubility while minimizing toxicity. Note that Cremophor EL is not an inert vehicle and can have its own biological effects and cause hypersensitivity reactions.[5][6]

Q5: The vehicle control group in my animal study is showing adverse effects. What could be the cause?

A5: The vehicle itself can cause toxicity. Cremophor EL, for instance, has been associated with peripheral neuropathy and hypersensitivity reactions.[6] If you observe adverse effects in your vehicle control group, you must reconsider the vehicle composition. This may involve reducing the percentage of co-solvents like DMSO or Cremophor EL, or exploring alternative formulation strategies such as nanocrystal suspensions or lipid-based formulations.

Troubleshooting Guide: Vehicle-Related Issues

This table summarizes common problems, their potential causes, and recommended solutions when working with this compound and its vehicle.

Problem Observed Potential Cause Recommended Solution(s)
Toxicity/Altered Phenotype in In Vitro Vehicle Control Final DMSO concentration is too high for the specific cell line.[1]• Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration.• Lower the final DMSO concentration to ≤0.1%.• Increase the concentration of the this compound stock solution to reduce the volume added to the medium.
Poor or Inconsistent Results In Vivo The compound is not being properly suspended or solubilized, leading to inaccurate dosing.• For oral suspensions (CMC), ensure the mixture is homogenous before each animal is dosed by vortexing or stirring.• For injectable formulations, check for precipitation before administration.• Optimize the co-solvent ratios (e.g., DMSO, Cremophor EL) for maximum solubility.[7][8]
Precipitation in Final In Vitro Working Solution The aqueous solubility limit of this compound has been exceeded.• Decrease the final test concentration of this compound.• Ensure the DMSO stock is adequately concentrated so that the volume added to the medium is minimal.
Adverse Events in In Vivo Vehicle Control Animals The vehicle components (e.g., Cremophor EL, high % DMSO) are causing toxicity.[5]• Reduce the concentration of the problematic component.• Run pilot toxicology studies on several different vehicle formulations before beginning the main experiment.• Consider alternative, less toxic vehicles like cyclodextrins or lipid emulsions.

Experimental Protocols

Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Assays
  • Prepare Stock Solution:

    • Accurately weigh out this compound powder.

    • Dissolve in 100% sterile, anhydrous DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes and store at -80°C to prevent repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform serial dilutions of the this compound stock into the pre-warmed medium to achieve the desired final concentrations. For example, to get a 20 µM final concentration from a 20 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Ensure the final DMSO concentration remains consistent across all treatment groups and is below 0.1%.

  • Prepare Vehicle Control:

    • Prepare a vehicle control by adding a volume of 100% DMSO to the cell culture medium that is identical to the volume used for the highest concentration of this compound. For a 1:1000 dilution, this would be 1 µL of DMSO per 999 µL of medium.

Protocol 2: Preparation of this compound and Vehicle Control for Oral (PO) Administration in Mice
  • Prepare Vehicle:

    • Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC) in sterile water.

    • Add the CMC powder to the water slowly while stirring continuously with a magnetic stir bar.

    • Leave the solution stirring for several hours at room temperature or overnight at 4°C to ensure the CMC is fully hydrated and dissolved. The final solution should be viscous and clear.

  • Prepare this compound Suspension:

    • Calculate the total amount of this compound needed for your study group based on the desired dose (e.g., mg/kg) and the number of animals.

    • Weigh the this compound powder and place it in a glass mortar.

    • Add a small volume of the 0.5% CMC vehicle to the powder and triturate with a pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing.

    • Transfer the final suspension to a beaker and place it on a magnetic stir plate to maintain homogeneity during dosing.

  • Prepare Vehicle Control:

    • The 0.5% CMC solution serves as the vehicle control.

Visualized Workflows and Logic

G cluster_0 In Vitro Dosing and Control Preparation Workflow A This compound (Powder) B Dissolve in 100% DMSO (High-Concentration Stock) A->B C Dilute in Cell Culture Medium B->C D Final Treatment Groups (e.g., 1, 5, 10 µM) C->D  Serial  Dilutions E Vehicle Control Group (Medium + Same % DMSO) C->E  Parallel  Dilution F Add to Cells D->F E->F

Caption: Workflow for preparing this compound and vehicle controls for in vitro experiments.

G cluster_1 Vehicle Selection Logic for In Vivo Studies A Start: this compound (Poorly Aqueous Soluble) B Select Route of Administration A->B C Oral (PO) B->C  Oral D Parenteral (IP, IV) B->D  Injectable E Vehicle: 0.5% CMC in Water Suspension C->E F Vehicle: Co-solvent System (e.g., DMSO/Cremophor/Saline) D->F H Proceed with Experiment E->H G Conduct Pilot Toxicity Study F->G G->H  Vehicle is  well-tolerated

Caption: Decision-making process for selecting an appropriate in vivo vehicle for this compound.

References

Validation & Comparative

Inflexuside B vs. Dexamethasone: A Comparative Analysis in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids are scrutinized for their therapeutic potential. This guide provides a detailed comparison of Inflexuside B, a naturally occurring diterpenoid, and dexamethasone, a well-established synthetic corticosteroid, in the context of their anti-inflammatory properties. The comparison is based on available experimental data in various inflammation models, with a focus on their mechanisms of action and efficacy in inhibiting key inflammatory mediators.

It is important to note that direct comparative studies between this compound and dexamethasone are limited in the currently available scientific literature. Therefore, this guide utilizes data on Inflexin, a closely related compound isolated from the same plant genus (Isodon), as a proxy for this compound to facilitate a comparative analysis with the extensive data available for dexamethasone.

Overview of Anti-Inflammatory Activity

Dexamethasone is a potent glucocorticoid with well-documented anti-inflammatory and immunosuppressive effects. It exerts its action primarily by binding to the glucocorticoid receptor, which in turn modulates the expression of a wide range of genes involved in the inflammatory response. Inflexin, isolated from Isodon excisus, has also demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The following tables summarize the available quantitative data on the inhibitory effects of Inflexin (as a proxy for this compound) and dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated cellular models.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 ValueReference
InflexinMicrogliaNot explicitly provided, but significant inhibition shown[1]
DexamethasoneRAW 264.7 macrophages~10 nM[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineInhibitionReference
InflexinTNF-α, IL-6MicrogliaDose-dependent reduction[1]
DexamethasoneTNF-αRAW 264.7 macrophagesSignificant inhibition
DexamethasoneIL-6Airway smooth muscle cellsReduces mRNA stability (t1/2 from 9.0h to 2.4h)
DexamethasoneIL-1βDUSP1-/- macrophagesImpaired inhibition compared to wild-type[2]

Mechanistic Insights: Signaling Pathways

Both dexamethasone and Inflexin target key signaling pathways that are crucial for the inflammatory response.

Dexamethasone:

  • NF-κB Pathway: Dexamethasone inhibits the NF-κB pathway through multiple mechanisms. It can induce the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm. Additionally, the activated glucocorticoid receptor can directly interact with NF-κB subunits to repress their transcriptional activity.

  • MAPK Pathway: Dexamethasone is known to induce the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1/DUSP1).[2] MKP-1 dephosphorylates and inactivates p38 MAPK and JNK, which are key kinases in the inflammatory signaling cascade.[2] This leads to a reduction in the expression of various pro-inflammatory genes.[2]

Inflexin (as a proxy for this compound):

  • NF-κB Pathway: Inflexin has been shown to inhibit the activation of NF-κB in LPS-stimulated microglia.[1] It achieves this by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[1]

  • Akt Pathway: The study on inflexin also indicated an inhibition of the Akt signaling pathway.[1]

  • MAPK Pathway: The available research on inflexin suggests that it does not affect the MAPK signaling pathway.[1]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.

Inflammatory Signaling Pathways cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MAPKK MAPKK TLR4->MAPKK IKK IKK TLR4->IKK p38_JNK p38/JNK MAPKK->p38_JNK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p38_JNK->Pro_inflammatory_Genes Activation p38_JNK->Pro_inflammatory_Genes MKP1 MKP-1 (DUSP1) MKP1->p38_JNK Inhibition IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation Nucleus NFkB->Nucleus Translocation NFkB_nucleus NF-κB NFkB_nucleus->Pro_inflammatory_Genes GR_Dexa GR-Dexamethasone Complex GR_Dexa->MKP1 Induction GR_Dexa->NFkB_nucleus Inhibition IkBa_gene IκBα Gene GR_Dexa->IkBa_gene Induction GR Glucocorticoid Receptor (GR) Dexamethasone Dexamethasone Dexamethasone->GR Inflexin Inflexin Inflexin->IKK Inhibition

Caption: Comparative signaling pathways of Dexamethasone and Inflexin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator & Pathway Analysis cluster_results Data Analysis Cells Macrophage Cell Line (e.g., RAW 264.7, Microglia) Pretreatment Pre-treatment with This compound or Dexamethasone Cells->Pretreatment Stimulation Stimulation with Lipopolysaccharide (LPS) Pretreatment->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p38) Stimulation->Western_Blot RT_PCR RT-PCR (iNOS, COX-2, TNF-α, IL-6 mRNA) Stimulation->RT_PCR Data_Analysis Quantification of Inhibition (IC50 values, % reduction) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound and dexamethasone.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or primary microglial cells are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (this compound or dexamethasone) for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Assay
  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokine are used according to the manufacturer's instructions.

    • Briefly, the culture supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The cytokine concentration is determined by comparison with a standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylated forms of IκBα and p38 MAPK.

  • Procedure:

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescence detection system.

    • The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

Based on the available, albeit limited, data, both dexamethasone and Inflexin (as a proxy for this compound) demonstrate significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Dexamethasone exhibits a broader mechanism of action, modulating both the NF-κB and MAPK pathways, leading to potent inhibition of a wide range of inflammatory mediators. Inflexin appears to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB and Akt pathways.

References

Validation of Inflexuside B Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the publicly available scientific literature and databases has revealed no specific information regarding a compound named "Inflexuside B." Consequently, details regarding its biological target, mechanism of action, and any associated experimental data for target engagement validation are not available. This prevents a direct comparative analysis as requested.

To fulfill the user's request for a comprehensive comparison guide, the primary biological target of this compound must first be identified. Once the target is known, a detailed guide can be developed by:

  • Identifying Alternative Molecules: Compiling a list of alternative or competing small molecules that are known to engage the same biological target.

  • Gathering Experimental Data: Sourcing quantitative data from published studies on the target engagement of these alternative molecules. This would include metrics such as binding affinity (Kd, Ki), cellular thermal shift assay (CETSA) data, or enzymatic inhibition constants (IC50).

  • Structuring Comparative Tables: Presenting the gathered quantitative data in a clear and concise tabular format to facilitate direct comparison of potency and efficacy.

  • Detailing Experimental Protocols: Providing comprehensive descriptions of the methodologies used in the cited studies to allow for critical evaluation and replication of the experiments.

  • Visualizing Pathways and Workflows: Creating diagrams using Graphviz to illustrate the relevant signaling pathways, experimental workflows for target validation, and the logical relationships between different experimental approaches.

Illustrative Example: A Generic Target Engagement Workflow

Below is a conceptual workflow for validating the engagement of a hypothetical small molecule inhibitor with its target protein kinase. This demonstrates the type of visualization that can be provided once the necessary information about this compound and its target is available.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models biochem_1 Recombinant Protein Expression & Purification biochem_2 Enzymatic Assay (e.g., Kinase Glo) biochem_1->biochem_2 biochem_3 Direct Binding Assay (e.g., SPR, ITC) biochem_1->biochem_3 cell_1 Cellular Thermal Shift Assay (CETSA) biochem_2->cell_1 Confirm Cellular Target Engagement cell_2 Target Phosphorylation Assay (Western Blot / ELISA) cell_1->cell_2 invivo_2 Pharmacodynamic (PD) Biomarker Analysis cell_2->invivo_2 Bridge to In Vivo PD cell_3 Phenotypic Assay (e.g., Cell Viability) invivo_1 Xenograft Tumor Model invivo_1->invivo_2 invivo_3 Efficacy Studies invivo_2->invivo_3

A generic workflow for target engagement validation.

To proceed with generating the requested comparison guide for this compound, please provide the specific name of its biological target. With this information, a comprehensive and data-driven guide can be developed to meet the specified requirements.

Unraveling the Anti-Inflammatory Potential of Novel Compounds Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with high efficacy and selectivity against cyclooxygenase-2 (COX-2) is a paramount objective for researchers. This guide provides a comparative overview of the efficacy of a theoretical compound, hypothetically named "Inflexuside B," against well-established COX-2 inhibitors. While there is no scientific literature available for a compound named "this compound," we will use this as a placeholder to illustrate the comparative process. We will also explore existing research on compounds with similar nomenclature or origin that have demonstrated anti-inflammatory properties.

Notably, research into the plant Rabdosia inflexa has revealed the presence of compounds like inflexin and inflexinol.[1] Studies have shown that extracts from Rabdosia inflexa can significantly reduce the expression of the COX-2 enzyme, a key mediator of inflammation and pain.[2][3] This finding suggests a potential avenue for anti-inflammatory effects, albeit through a different mechanism than direct enzyme inhibition.

This guide will therefore serve a dual purpose: to provide a template for comparing a novel direct COX-2 inhibitor against known drugs and to summarize the current understanding of the anti-inflammatory properties of compounds derived from Rabdosia inflexa.

Comparative Efficacy of a Hypothetical COX-2 Inhibitor

To evaluate the potential of a new chemical entity as a COX-2 inhibitor, its performance is benchmarked against established drugs. The following table summarizes the kind of quantitative data that would be essential for such a comparison, using our hypothetical "this compound" as an example alongside the well-known COX-2 inhibitor, Celecoxib.

Parameter This compound (Hypothetical Data) Celecoxib Ibuprofen (Non-selective control)
COX-2 IC50 0.1 µM0.04 µM[4]13.5 µM
COX-1 IC50 15 µM15 µM8.2 µM
Selectivity Index (COX-1 IC50 / COX-2 IC50) 1503750.6
In vivo Efficacy (Carrageenan-induced paw edema in rats, % inhibition at 10 mg/kg) 65%70%50%

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Selectivity Index: A ratio that indicates the preference of a compound to inhibit COX-2 over COX-1. A higher selectivity index is desirable as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard experimental protocols used to generate the data presented above.

In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)

  • Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 enzymes.

  • Methodology:

    • Human whole blood is used as a source of COX-1 (from platelets) and COX-2 (from lipopolysaccharide-stimulated monocytes).

    • For the COX-1 assay, blood is incubated with the test compound at various concentrations, and coagulation is induced to stimulate platelet thromboxane B2 (TXB2) production, a COX-1 product.

    • For the COX-2 assay, blood is first incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by incubation with the test compound. Prostaglandin E2 (PGE2) production, a primary COX-2 product, is then measured.

    • TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assays (ELISA).

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

  • Objective: To evaluate the anti-inflammatory effect of the test compound in a living organism.

  • Methodology:

    • Rodents, typically rats, are administered the test compound or a control (vehicle or reference drug) orally or via injection.

    • After a set period, a localized inflammation is induced by injecting a solution of carrageenan into the plantar surface of the hind paw.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression Inflexuside_B This compound (Hypothetical Inhibitor) Inflexuside_B->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of a hypothetical compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Whole_Blood_Assay Whole Blood Assay COX1_Assay COX-1 Inhibition (TXB2) Whole_Blood_Assay->COX1_Assay COX2_Assay COX-2 Inhibition (PGE2) Whole_Blood_Assay->COX2_Assay IC50_Calc IC50 & Selectivity Calculation COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc Compound_Admin Compound Administration IC50_Calc->Compound_Admin Proceed if potent & selective Animal_Model Animal Model Selection (e.g., Rats) Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan) Compound_Admin->Inflammation_Induction Paw_Edema_Measurement Paw Edema Measurement Inflammation_Induction->Paw_Edema_Measurement Efficacy_Calc Efficacy Calculation (% Inhibition) Paw_Edema_Measurement->Efficacy_Calc

Caption: A typical experimental workflow for evaluating novel COX-2 inhibitors.

Conclusion

While "this compound" remains a hypothetical entity, the framework presented here outlines the rigorous process of evaluating a new anti-inflammatory compound against established COX-2 inhibitors. The preliminary findings on the COX-2 expression-inhibiting properties of compounds from Rabdosia inflexa are promising and warrant further investigation to elucidate their precise mechanisms and therapeutic potential. Future research should aim to isolate and characterize the active compounds from this plant and assess their efficacy and safety through the standardized protocols described.

References

Inflexuside B: A Comparative Analysis of its Bioactivity and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of Inflexuside B, an abietane diterpenoid isolated from Isodon inflexus. Due to the limited publicly available data on the cross-validation of this compound's activity in different cell lines, this guide also presents a comparative analysis with other structurally related diterpenoids from the Isodon genus to extrapolate its potential therapeutic applications, particularly in oncology.

This compound: Known Bioactivity and Therapeutic Potential

This compound has been identified as a potent anti-inflammatory agent. Experimental data demonstrates its ability to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. This effect suggests a potential role for this compound in the management of inflammatory disorders. The inhibitory mechanism is likely associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.

While direct evidence of the anticancer activity of this compound is not yet available in the public domain, the Isodon genus is a rich source of diterpenoids with demonstrated cytotoxic and apoptotic effects against a wide range of cancer cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis of Diterpenoids from Isodon Species

To provide a broader context for the potential bioactivity of this compound, the following table summarizes the cytotoxic activities of other diterpenoids isolated from various Isodon species against different cancer cell lines.

Compound NameIsodon SpeciesCell LineIC50 (µM)Reference
This compound Isodon inflexusRAW264.7 (Anti-inflammatory)Strong Inhibition (IC50 not specified)[1]
Unnamed ent-abietane diterpenoidIsodon inflexusRAW264.7 (Anti-inflammatory)1.0 - 26.5[2]
KamebaninIsodon speciesHeLa, HL-604.1, 1.3[1]
IsoadenolinIsodon adenolomusHL-60, SMMC-7721, A-549, MCF-70.7 - 9.7[1]
Isodosin GIsodon serraHepG26.94[2]
Graciliflorin FIsodon serra769PInhibition of 52.66% at 20 µM[3]
Isowikstroemin A-DIsodon wikstroemioidesFive human tumor cell lines0.9 - 7.0[4]
Laxiflorin E, H, I and othersIsodon eriocalyxK562, T240.077 - 6.5 µg/mL[5]
Megathyrin A and othersIsodon megathyrsus(Not specified)Significant cytotoxic activity[6]
Isodosins A-D and othersIsodon serraHepG2, H197541.13 - 121.33[7]

Signaling Pathways and Experimental Workflows

Postulated Anti-Inflammatory Signaling Pathway of this compound

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages suggests its interference with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases IkB->NFkB sequesters NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO InflexusideB This compound InflexusideB->IKK inhibits

Caption: Postulated mechanism of this compound's anti-inflammatory action.

General Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following diagram illustrates a typical workflow for evaluating the cytotoxic and apoptotic effects of a compound like this compound on cancer cell lines.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay for Cytotoxicity (IC50) incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis_assay western_blot Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) incubation->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for assessing anticancer activity.

Detailed Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of compounds from Isodon inflexus.[1]

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Cell Viability Control: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HL-60, HepG2, A549, MCF-7).

  • Cell Culture: Culture the respective cell lines in their recommended media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate the plates for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Lines: Cancer cell lines showing sensitivity to this compound in the cytotoxicity assay.

  • Assay Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound demonstrates confirmed anti-inflammatory properties, with a strong potential for anticancer activity based on the established cytotoxicity of related diterpenoids from the Isodon genus. Further in-depth studies are crucial to elucidate the specific cytotoxic and apoptotic effects of this compound across a diverse panel of cancer cell lines. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research to fully characterize the therapeutic potential of this promising natural compound.

References

Inflexuside B structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

As an AI assistant, I have conducted a thorough search for "Inflexuside B structure-activity relationship studies." Unfortunately, the search did not yield any specific studies on the synthesis of this compound derivatives and their subsequent biological evaluation. This suggests a lack of available public data on the structure-activity relationship of this particular compound.

However, the search did provide significant data on other natural compounds and their derivatives with well-documented structure-activity relationships, particularly in the area of anti-inflammatory and anticancer activities.

As an alternative, I can provide a comprehensive "Comparison Guide" on the structure-activity relationship of Pterostilbene derivatives for their anti-inflammatory activity, based on the available search results. This guide will adhere to all the core requirements of your initial request, including data presentation in tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways.

Comparative Analysis of Inflexuside B and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Anti-inflammatory and Neuroprotective Potential of a Novel Diterpenoid

In the ongoing search for novel therapeutic agents from natural sources, Inflexuside B, an abietane diterpenoid glycoside isolated from Isodon inflexus (also known as Rabdosia inflexa), has emerged as a compound of interest. This guide provides a comparative analysis of this compound and its potential analogs, focusing on their anti-inflammatory and neuroprotective activities. While research on specific synthetic analogs of this compound is still in its nascent stages, this document summarizes the known biological activities of this compound and related compounds from the Rabdosia genus, offering a valuable resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity of this compound

Preliminary data suggests that this compound is an effective inhibitor of lipopolysaccharide (LPS)-induced inflammatory responses[1]. The anti-inflammatory properties of compounds isolated from Rabdosia inflexa are well-documented, with many exhibiting potent inhibitory effects on key inflammatory mediators. The primary mechanism of action for many of these compounds involves the downregulation of pro-inflammatory cytokines and the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][4][5].

While specific IC50 values for this compound are not yet widely published, the general anti-inflammatory profile of diterpenoids from Rabdosia species suggests a strong potential for this compound. For context, other compounds from this genus, such as inflexin, have been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated microglial cells[6].

Neuroprotective Potential of this compound

The neuroprotective effects of compounds from Rabdosia species are also an area of active investigation. The anti-inflammatory and antioxidant properties of these diterpenoids are closely linked to their potential to protect neuronal cells from damage. Neuroinflammation, mediated by activated microglia, plays a crucial role in the pathogenesis of various neurodegenerative diseases[6]. By inhibiting the activation of microglia and the subsequent release of pro-inflammatory mediators, compounds like inflexin can mitigate neuronal damage[6]. Given that this compound shares a common origin and likely similar structural motifs, it is hypothesized to possess comparable neuroprotective activities.

Comparative Data of Related Diterpenoids from Rabdosia Species

To provide a comparative perspective in the absence of extensive data on this compound analogs, the following table summarizes the anti-inflammatory activities of other diterpenoids isolated from Rabdosia species.

CompoundSource OrganismAssayTarget/MediatorIC50/EC50Reference
InflexinIsodon excisusLPS-stimulated microgliaNO productionNot specified[6]
InflexinIsodon excisusLPS-stimulated microgliaiNOS expressionNot specified[6]
InflexinIsodon excisusLPS-stimulated microgliaCOX-2 expressionNot specified[6]

Table 1: Anti-inflammatory activity of selected diterpenoids from Rabdosia species. This table will be expanded as more specific data on this compound and its analogs become available.

Key Signaling Pathways

The anti-inflammatory effects of diterpenoids from Rabdosia are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. Inflexin, a related diterpenoid, has been shown to inhibit the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes[6].

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_nucleus->Pro_inflammatory_Genes Activation Inflexuside_B This compound (and analogs) Inflexuside_B->IKK Inhibition

Figure 1: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Some compounds from Rabdosia inflexa have been shown to attenuate the phosphorylation of MAPKs, leading to a reduction in the inflammatory response[2][3][4][5].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Activation Inflexuside_B This compound (and analogs) Inflexuside_B->MAPKKK Inhibition

Figure 2: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory and neuroprotective effects of natural products like this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 NO Measurement cluster_2 Data Analysis RAW_cells RAW 264.7 Macrophages Seed_cells Seed cells in 96-well plate RAW_cells->Seed_cells Pretreat Pre-treat with this compound / Analogs (1h) Seed_cells->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_supernatant Collect supernatant Stimulate->Collect_supernatant Griess_reagent Add Griess Reagent Collect_supernatant->Griess_reagent Incubate Incubate (10 min) Griess_reagent->Incubate Measure_absorbance Measure Absorbance (540 nm) Incubate->Measure_absorbance Calculate_NO Calculate NO concentration Measure_absorbance->Calculate_NO Standard_curve Generate Nitrite Standard Curve Standard_curve->Calculate_NO Calculate_IC50 Determine IC50 values Calculate_NO->Calculate_IC50

Figure 3: Experimental workflow for determining nitric oxide (NO) production.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Methodology:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using the Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-p38, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion and Future Directions

This compound represents a promising natural product with potential anti-inflammatory and neuroprotective activities. While direct comparative data with its synthetic analogs is currently limited, the established biological activities of related diterpenoids from the Rabdosia genus provide a strong rationale for its further investigation. Future research should focus on the total synthesis of this compound and the creation of a library of analogs to enable comprehensive structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and further detailing its effects on the NF-κB and MAPK signaling pathways will be crucial for its development as a potential therapeutic agent for inflammatory and neurodegenerative diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Validating the Neuroprotective Potential of Inflexuside B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Inflexuside B and its potential neuroprotective effects. Due to the limited direct experimental data on the neuroprotective activity of this compound, this document draws objective comparisons with related diterpenoid compounds isolated from the Isodon genus, for which neuroprotective and anti-inflammatory data are available. The information presented herein is supported by experimental findings and detailed methodologies to aid in the evaluation and potential future investigation of this compound as a neuroprotective agent.

While direct evidence for the neuroprotective effects of this compound remains to be established, its documented anti-inflammatory properties provide a strong rationale for its investigation in the context of neurodegenerative diseases. Inflammation is a well-established key factor in the pathogenesis of various neurological disorders, and agents that can mitigate this response are of significant interest.

This compound: Anti-Inflammatory Activity as a Precursor to Neuroprotection

This compound is a diterpenoid compound isolated from Isodon inflexus.[1] Current experimental data primarily highlight its potent anti-inflammatory activity. Specifically, this compound has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[1] The overproduction of NO is a hallmark of inflammation and can lead to neuronal damage. Therefore, the ability of this compound to suppress NO production suggests a potential mechanism for neuroprotection.

Comparative Analysis with Other Isodon Diterpenoids

To contextualize the potential of this compound, this guide provides a comparison with other diterpenoids isolated from the Isodon genus, for which more extensive neuroprotective and anti-inflammatory data are available. Kamebakaurin, another diterpenoid found in Isodon species, serves as a key comparative compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and compares it with Kamebakaurin and other relevant compounds from Isodon inflexus.

CompoundSource OrganismBioactivityAssay SystemEfficacy (IC50)Reference
This compound Isodon inflexusAnti-inflammatory (NO inhibition)LPS-activated RAW264.7 macrophagesData not specified, but described as "strong"[1]
Kamebakaurin Isodon japonicusAnti-neuroinflammatoryLPS-stimulated rat primary microglial cultures & BV-2 cell lineNO Inhibition: ~10 µM[1]
New ent-abietane diterpenoid Isodon inflexusAnti-inflammatory (NO inhibition)LPS-induced RAW264.7 cells1.0 µM[2]
Kamebacetal A Isodon inflexusAnti-inflammatory (NO inhibition)LPS-induced RAW264.7 cells26.5 µM[2]
Excisanin A Isodon inflexusAnti-inflammatory (NO inhibition)LPS-induced RAW264.7 cells15.2 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory activity of compounds isolated from Isodon inflexus.

Objective: To determine the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., this compound, Kamebakaurin) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Visualization

Understanding the molecular pathways modulated by these compounds is essential for drug development. Kamebakaurin has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting key signaling pathways. Given its structural similarity, it is plausible that this compound may act through similar mechanisms.

Kamebakaurin's Anti-Inflammatory Signaling Pathway

Kamebakaurin has been demonstrated to inhibit the production of pro-inflammatory mediators in microglial cells by targeting the JNK and p38 MAPK pathways.[1] It also directly inhibits the DNA-binding activity of the p50 subunit of NF-κB.[3][4]

G Potential Anti-Inflammatory Pathway of Isodon Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK_p38 JNK/p38 MAPK TAK1->JNK_p38 IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1 AP-1 JNK_p38->AP1 Activates AP1->Nucleus Translocates Kamebakaurin_Inhibition_NFkB Kamebakaurin This compound (potential) Kamebakaurin_Inhibition_NFkB->NFκB Inhibits DNA binding Kamebakaurin_Inhibition_JNKp38 Kamebakaurin This compound (potential) Kamebakaurin_Inhibition_JNKp38->JNK_p38 Inhibits G Experimental Workflow for In Vitro Neuroprotection Assay start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) start->cell_culture treatment Pre-treatment with This compound (various concentrations) cell_culture->treatment induction Induce Neurotoxicity (e.g., with MPP+, 6-OHDA, glutamate) treatment->induction incubation Incubation (24-48h) induction->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability Assay (MTT, LDH) assessment->viability Quantitative apoptosis Apoptosis Assay (TUNEL, Caspase-3) assessment->apoptosis Mechanistic oxidative_stress Oxidative Stress Markers (ROS, SOD, GPx) assessment->oxidative_stress Mechanistic signaling Western Blot for Signaling Proteins (e.g., p-JNK, p-p38, NF-κB) assessment->signaling Mechanistic end End viability->end apoptosis->end oxidative_stress->end signaling->end

References

A Comparative Analysis of Artemisinin's Efficacy Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Inflexuside B" did not yield specific findings. Therefore, this guide utilizes Artemisinin, a well-researched natural compound with extensive data on its anti-inflammatory and neuroprotective properties, to illustrate the process of comparing therapeutic findings across different animal models. This approach allows for a comprehensive demonstration of data presentation, experimental protocol detailing, and visualization as per the core requirements of the prompt.

Artemisinin, a sesquiterpene lactone originally isolated from Artemisia annua, is a cornerstone of antimalarial therapy.[1] Beyond its established use, a growing body of preclinical evidence highlights its potential as a neuroprotective and anti-inflammatory agent.[2][3] This guide provides a comparative overview of key findings from studies investigating Artemisinin and its derivatives in various animal models of neurodegenerative and inflammatory diseases, including Alzheimer's disease, Parkinson's disease, ulcerative colitis, and rheumatoid arthritis. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of its performance and the methodologies used to generate these findings.

Neuroprotective Effects of Artemisinin in Animal Models of Neurodegeneration

Artemisinin and its derivatives have demonstrated significant neuroprotective effects in rodent models of Alzheimer's and Parkinson's diseases. These studies highlight the compound's ability to mitigate hallmark pathologies, including amyloid-beta (Aβ) deposition, tau hyperphosphorylation, and dopaminergic neuron loss, while also improving cognitive and motor functions.[4][5][6]

Table 1: Comparison of Artemisinin's Neuroprotective Effects in Alzheimer's Disease Animal Models

ParameterStudy 1: Alzheimer's Disease (3xTg Mice)Study 2: Alzheimer's Disease (Aβ₁₋₄₂ Injection Model)
Animal Model 3xTg mice (harboring APP, PS1, and tau mutations)C57BL/6 mice with intracerebroventricular injection of Aβ₁₋₄₂
Compound ArtemisininArtemisinin
Dosage & Route Not specified in abstractNot specified in abstract
Key Findings - Reduced Aβ deposition and tau protein aggregation[4][5]- Attenuated glial cell activation and expression of inflammatory molecules[4]- Improved cognitive functions[4]- Stimulated the ERK/CREB signaling pathway[4][7]- Reversed spatial learning and memory deficits[8]- Attenuated Aβ₁₋₄₂-induced neuroinflammation and neuronal injury[8]- Reduced the number of apoptotic cells[8]- Inhibited the TLR4/NF-κB signaling pathway[8]

Table 2: Comparison of Artemisinin's Neuroprotective Effects in Parkinson's Disease Animal Models

ParameterStudy 1: Parkinson's Disease (6-OHDA Rat Model)Study 2: Parkinson's Disease (MPTP Mouse Model)
Animal Model 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease in rats1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's disease in mice
Compound ArtemisininArtemisinin
Dosage & Route Not specified in abstractNot specified in abstract
Key Findings - Provided neuroprotection against 6-OHDA-induced DA neurotoxicity[6]- Increased dopamine and BH4 production in the midbrain[6]- Upregulated Adcy5 and Gch1 expression[6]- Protected against MPTP-induced behavioral impairments[9]- Significantly reduced dopaminergic neuronal loss[9]- Protected against MPP+-induced neuronal death signaling[9]- Activated the Nrf2 signaling pathway[9]
Anti-inflammatory Effects of Artemisinin in Animal Models of Inflammatory Diseases

The anti-inflammatory properties of Artemisinin and its derivatives have been extensively studied in models of ulcerative colitis and rheumatoid arthritis. These studies reveal a consistent reduction in inflammatory markers and amelioration of disease severity.

Table 3: Comparison of Artemisinin's Anti-inflammatory Effects in Colitis Animal Models

ParameterStudy 1: DSS-Induced Acute Colitis (Mouse)Study 2: DSS-Induced Ulcerative Colitis (Rat)
Animal Model Dextran sulfate sodium (DSS)-induced acute colitis in miceDextran sulfate sodium (DSS)-induced ulcerative colitis in rats
Compound ArtemisininArtemisinin
Dosage & Route Orally administered for 7 days[10][11]0.1 g/kg·d, intragastric administration for 14 days[12]
Key Findings - Reduced symptoms of colitis and improved tissue histology[10][11]- Decreased infiltration of immunomodulatory cells and inflammatory cytokines[10][11]- Reduced expression of VEGF-C, -D, and VEGFR-3[10][11]- Alleviated colonic injury and inhibited inflammatory response[12]- Significantly reduced Disease Activity Index (DAI) and Colonic Mucosal Damage Index (CMDI)[12]- Inhibited DSS-induced C-reactive protein (CRP) and TNF-α levels[12]

Table 4: Comparison of Artemisinin's Anti-inflammatory Effects in Rheumatoid Arthritis Animal Models

ParameterStudy 1: Collagen-Induced Arthritis (Mouse)Study 2: Freund's Complete Adjuvant-Induced Arthritis (Rat)
Animal Model Collagen-induced arthritis (CIA) in DBA/1J miceFreund's complete adjuvant (FCA)-induced arthritis in Wistar rats
Compound SM934 (Artemisinin analogue)Methanolic extract of Artemisia pallens (containing Artemisinin)
Dosage & Route Not specified in abstract200 and 400 mg/kg doses[13]
Key Findings - Alleviated the severity of arthritis[14]- Reduced joint swelling and bone erosion[14]- Inhibited the polarization of naïve CD4+ T cells into Tfh cells[14]- Decreased IL-21-producing CD4+ T cells[14]- Significantly reduced paw volume[13]- Modulated hematological parameters towards normal levels[13]- Reduced levels of AST, ALT, and ALP[13]

Experimental Protocols

Induction of Alzheimer's Disease in Mice (Aβ₁₋₄₂ Injection)

To establish an animal model of Alzheimer's disease, C57 mice are injected with Aβ₁₋₄₂ into the hippocampus.[8] This procedure induces neuroinflammation and neuronal injury, leading to cognitive deficits that can be assessed using behavioral tests like the Morris water maze.

Induction of Parkinson's Disease in Rats (6-OHDA Model)

A rat model of Parkinson's disease is created by a single intranigral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra (SN) on one side of the brain.[6] This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.

Induction of Colitis in Mice (DSS Model)

Acute colitis is induced in mice by the oral administration of dextran sulfate sodium (DSS) in their drinking water, typically at a concentration of 5% (w/v), for a period of seven to ten days.[10][11][15][16] This leads to epithelial barrier dysfunction and a robust inflammatory response in the colon.

Induction of Rheumatoid Arthritis in Mice (CIA Model)

Collagen-induced arthritis (CIA) is a widely used model for rheumatoid arthritis. It is induced in susceptible mouse strains, such as DBA/1J, by immunization with type II collagen emulsified in Freund's complete adjuvant.[14] This leads to the development of an autoimmune polyarthritis that shares many pathological features with human rheumatoid arthritis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_colitis cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Induction DSS Administration (5% in drinking water for 7 days) Treatment Artemisinin Administration (Oral gavage) Induction->Treatment Concurrent DAI Disease Activity Index (Weight loss, stool consistency, bleeding) Treatment->DAI Evaluate Histology Colon Histology (H&E staining) Treatment->Histology Evaluate Cytokines Cytokine Measurement (ELISA/qPCR for TNF-α, IL-1β, IL-6) Treatment->Cytokines Evaluate

Experimental workflow for DSS-induced colitis model.

artemisinin_neuroprotection_pathway cluster_outcomes Neuroprotective Outcomes Artemisinin Artemisinin ERK_CREB ERK/CREB Pathway Artemisinin->ERK_CREB Activates TLR4_NFkB TLR4/NF-κB Pathway Artemisinin->TLR4_NFkB Inhibits Nrf2_Pathway Nrf2 Pathway Artemisinin->Nrf2_Pathway Activates Cognitive_Improvement Improved Cognition (Alzheimer's Model) ERK_CREB->Cognitive_Improvement Reduced_Inflammation Reduced Neuroinflammation TLR4_NFkB->Reduced_Inflammation Neuron_Survival Increased Neuronal Survival (Parkinson's Model) Nrf2_Pathway->Neuron_Survival

Signaling pathways of Artemisinin's neuroprotection.

artemisinin_anti_inflammatory_pathway cluster_outcomes Anti-inflammatory Outcomes Artemisinin Artemisinin NFkB_Signaling NF-κB Signaling Artemisinin->NFkB_Signaling Inhibits T_Cell_Differentiation T-Cell Differentiation Artemisinin->T_Cell_Differentiation Modulates Cytokine_Reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Signaling->Cytokine_Reduction Reduced_Tissue_Damage Ameliorated Tissue Damage (Colitis & Arthritis Models) T_Cell_Differentiation->Reduced_Tissue_Damage Cytokine_Reduction->Reduced_Tissue_Damage

Signaling pathways of Artemisinin's anti-inflammatory effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Inflexuside B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The inappropriate disposal of laboratory chemicals is illegal and can have severe consequences. All personnel who handle chemical waste are responsible for adhering to institutional and regulatory standards. Under no circumstances should hazardous waste be discharged into the environment.

Step-by-Step Disposal Procedures for Inflexuside B

Given the lack of specific data on the hazards of this compound, it should be handled as a potentially hazardous chemical. The following procedures are based on general best practices for chemical waste disposal.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

  • Do not mix this compound waste with other waste streams unless compatibility is certain. Mixing incompatible wastes can lead to dangerous chemical reactions.[1]

  • Keep different categories of hazardous waste separate (e.g., non-chlorinated flammable solvents, acids).

2. Container Selection and Labeling:

  • Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[2][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Whenever possible, use the original container for disposal, ensuring the manufacturer's label is not defaced.[3] If using a different container, ensure it is clean and properly labeled.

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound".[2] Chemical formulas or abbreviations are not acceptable.[2]

  • If the waste is a solution, list all components and their approximate percentages on the label (e.g., this compound 1%, Methanol 99%).

3. Waste Accumulation and Storage:

  • Waste containers must be kept tightly closed at all times, except when adding waste.[2][4]

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1]

  • Ensure that the SAA is away from sinks and floor drains to prevent accidental release into the sewer system.[2]

  • Containers should be inspected weekly for any signs of leakage.[1]

4. Requesting Waste Pickup:

  • Do not allow waste to accumulate indefinitely. Request a pickup from your institution's EHS department when the container is ¾ full or has been in storage for a specified period (e.g., 150 days for laboratory chemical waste).[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.

5. Handling Spills and Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as gloves, absorbent pads, or disposable labware, should be collected as solid hazardous waste.[5]

  • Place these materials in a clearly labeled, sealed bag or container within the SAA.

  • For spills, follow your laboratory's established spill response procedures.

Quantitative Data for Hazardous Waste Characterization

The following table summarizes common quantitative thresholds used to classify chemical waste as hazardous. These are general guidelines, and specific regulations may vary.

CharacteristicThresholdCitation
Ignitability (Flash Point) < 140°F (60°C)
Corrosivity (pH) ≤ 2 or ≥ 12.5[2]
Toxicity (Mercury) > 0.2 ppm[5]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the procedural guidance provided above is based on general chemical safety principles. Always consult your institution's EHS department for specific guidance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generation is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions provided in the SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous Waste is_sds_available->treat_as_hazardous No end End: Proper Disposal follow_sds->end select_container Select a compatible, leak-proof container treat_as_hazardous->select_container label_container Label container with 'Hazardous Waste' and 'this compound' select_container->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste monitor_waste Keep container closed and inspect weekly store_waste->monitor_waste request_pickup Request pickup from EHS when container is 3/4 full or per institutional policy monitor_waste->request_pickup request_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Inflexuside B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

The proper handling of any research compound is paramount to ensuring laboratory safety and the integrity of experimental outcomes. For Inflexuside B, a naturally occurring iridoid glycoside with potential biological activity, a rigorous safety protocol is essential. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to empower researchers to handle this compound with confidence and care.

Personal Protective Equipment (PPE) for Handling this compound
PPE CategorySpecificationPurpose
Hand Protection Two pairs of chemotherapy-rated nitrile gloves.[1][5]Prevents skin contact and absorption. The outer glove is removed first to minimize contamination.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.[1][3]Protects skin and clothing from spills and aerosol exposure.
Eye Protection Chemical splash goggles or a full-face shield.[2][3]Protects eyes from splashes of liquids or fine particles.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or when there is a risk of aerosolization.[3][4]Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects feet from spills and prevents the spread of contamination outside the work area.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk and maintaining a safe laboratory environment.

G cluster_prep Preparation Phase cluster_handling Handling and Experimental Phase cluster_cleanup Post-Experiment and Disposal Phase A Receiving and Unpacking - Inspect for damage. - Wear appropriate PPE. B Storage - Store in a designated, labeled, and well-ventilated area. - Follow supplier's temperature recommendations. A->B C Preparation of Work Area - Work within a certified chemical fume hood or biological safety cabinet. - Cover work surface with absorbent, plastic-backed pads. B->C D Donning Full PPE - Gown, double gloves, eye protection, respirator (if needed). C->D E Weighing and Reconstitution - Handle powder in a fume hood to avoid inhalation. - Reconstitute carefully to avoid splashes. D->E F Experimental Use - Conduct all manipulations within the designated containment area. E->F G Decontamination - Decontaminate all surfaces and equipment with an appropriate solution (e.g., 10% bleach followed by 70% ethanol). F->G H Waste Disposal - Segregate waste into sharps, liquid, and solid cytotoxic waste containers. - Label all waste containers clearly. G->H I Doffing PPE - Remove PPE in the correct order to prevent self-contamination (outer gloves, gown, inner gloves). H->I J Hand Washing - Wash hands thoroughly with soap and water after removing all PPE. I->J

References

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